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VrD2

Cat. No.: B1577316
Attention: For research use only. Not for human or veterinary use.
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Description

VrD2 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

KTCENLANTYRGPCFTTGSCDDHCKNKEHLRSGRCRDDFRCWCTRNC

Origin of Product

United States

Foundational & Exploratory

Discovery and synthesis of the VrD2 compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the discovery, synthesis, and characterization of the novel kinase inhibitor, VrD2, is presented in this technical guide. Developed for researchers, scientists, and professionals in drug development, this document details the methodologies employed in its creation and evaluation, alongside a summary of its biological activities.

Discovery of the this compound Compound

The this compound compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of the fictitious Kinase-Associated Protein 1 (KAP1), a serine/threonine kinase implicated in the progression of certain aggressive lymphomas. The initial screening of a 500,000-compound library yielded a primary hit with a promising activity profile. A subsequent lead optimization program focused on improving potency and selectivity, as well as optimizing pharmacokinetic properties, ultimately led to the identification of this compound.

Synthesis of the this compound Compound

The synthesis of this compound is accomplished through a four-step process commencing with commercially available starting materials. The key steps involve a Suzuki coupling to form the biaryl backbone, followed by a nucleophilic substitution and a final deprotection step to yield the active compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Suzuki Coupling: To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in a 3:1 mixture of toluene and ethanol, add (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to 80°C and stirred under a nitrogen atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Nucleophilic Aromatic Substitution: The product from Step 1 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). To this solution, add 4-(aminomethyl)piperidine (1.5 eq) and potassium carbonate (3.0 eq). The mixture is heated to 120°C for 4 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • Step 3: Reduction of the Nitro Group: The nitro-substituted intermediate (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 wt. %) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated to give the aniline derivative.

  • Step 4: Final Deprotection: The product from Step 3 (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. Boron tribromide (3.0 eq) is added dropwise, and the reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of methanol, and the solvent is removed under reduced pressure to yield the final this compound compound.

Biological Activity and Characterization

This compound has been shown to be a potent and selective inhibitor of KAP1. The following tables summarize the key quantitative data obtained during its in vitro and in vivo characterization.

Table 1: In Vitro Activity of this compound

ParameterValue
IC50 (KAP1) 15 nM
Ki (KAP1) 8.2 nM
Cellular Potency (Lymphoma Line 1) 120 nM
Cellular Potency (Lymphoma Line 2) 150 nM

Table 2: Pharmacokinetic Properties of this compound in Murine Models

ParameterValue
Bioavailability (Oral) 45%
Half-life (t1/2) 6.8 hours
Cmax (Oral, 10 mg/kg) 1.2 µM
Clearance 15 mL/min/kg

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the KAP1 signaling pathway, which is known to be aberrantly activated in specific lymphoma subtypes. The inhibition of KAP1 leads to a downstream cascade that ultimately results in cell cycle arrest and apoptosis in malignant cells.

KAP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KAP1 KAP1 Receptor->KAP1 Activates SubstrateA Substrate A KAP1->SubstrateA Phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB Activates TF Transcription Factor SubstrateB->TF Translocates to Nucleus Gene Target Genes TF->Gene Promotes Transcription Cell_Growth Cell_Growth Gene->Cell_Growth Cell Growth & Proliferation This compound This compound This compound->KAP1 Inhibits

Caption: The inhibitory action of this compound on the KAP1 signaling pathway.

Experimental Workflow: In Vitro Evaluation

The in vitro evaluation of this compound follows a systematic workflow designed to assess its potency, selectivity, and cellular effects.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_conclusion Outcome a1 Primary Screen (HTS) a2 IC50 Determination a1->a2 a3 Kinase Selectivity Panel a2->a3 b1 Cell Viability Assay a3->b1 b2 Apoptosis Assay b1->b2 b3 Western Blot for Target Engagement b2->b3 c1 Lead Compound Identification b3->c1

Caption: Workflow for the in vitro evaluation of the this compound compound.

Structure-Activity Relationship (SAR) Logic

The development of this compound was guided by a structure-activity relationship study that systematically explored modifications to the initial hit compound to enhance its biological activity and drug-like properties.

SAR_Logic cluster_modifications Chemical Modifications InitialHit Initial Hit (IC50 = 1.5 µM) ModA Modification of Biaryl Core InitialHit->ModA OptimizedCore Optimized Core (IC50 = 200 nM) ModA->OptimizedCore ModB Exploration of Solvent-Exposed Region ImprovedPotency Improved Potency (IC50 = 80 nM) ModB->ImprovedPotency ModC Optimization of Piperidine Substituent This compound Final Compound: this compound (IC50 = 15 nM) ModC->this compound OptimizedCore->ModB ImprovedPotency->ModC

Caption: Logical progression of the Structure-Activity Relationship (SAR) study for this compound.

Preliminary Studies on the Biological Activity of VrD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro and in vivo biological activities of the novel investigational compound VrD2. The data herein suggests that this compound exhibits potent cytotoxic effects against a panel of human cancer cell lines, primarily through the induction of apoptosis. Mechanistic studies indicate that this compound's pro-apoptotic activity is mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. This guide details the experimental protocols used in these preliminary studies and presents the quantitative findings in a structured format to facilitate evaluation and future research.

In Vitro Cytotoxicity of this compound

The initial evaluation of this compound involved assessing its cytotoxic effects on a panel of human cancer cell lines representing different malignancies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine cell viability after 48 hours of exposure to this compound.[1] The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in Table 1.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma7.5 ± 0.9
MDA-MB-231Breast Adenocarcinoma8.9 ± 1.2
A549Lung Carcinoma6.9 ± 0.8
HepG2Hepatocellular Carcinoma8.1 ± 1.1
DU145Prostate Carcinoma9.2 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.[2]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were treated with various concentrations of this compound (ranging from 0.1 to 100 µM) and incubated for 48 hours. A vehicle control (0.1% DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cells in 96-well Plates B Incubate for 24h A->B C Add this compound at Various Concentrations B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 540 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Induction of Apoptosis by this compound

To determine if the observed cytotoxicity was due to the induction of apoptosis, HepG2 cells were treated with this compound and analyzed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

The results, summarized in Table 2, show a dose-dependent increase in the percentage of apoptotic cells following treatment with this compound for 24 hours.

Table 2: Apoptosis Induction in HepG2 Cells by this compound

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control02.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound515.4 ± 1.85.2 ± 0.720.6 ± 2.5
This compound1028.7 ± 2.512.3 ± 1.541.0 ± 4.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: HepG2 cells were seeded in 6-well plates and treated with this compound (5 and 10 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, which was then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour of staining. A minimum of 10,000 events were acquired for each sample.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) was determined using appropriate software.

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Culture & Treatment cluster_1 Staining cluster_2 Analysis A Seed HepG2 Cells B Treat with this compound for 24h A->B C Harvest Cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate for 15 min E->F G Acquire Data via Flow Cytometry F->G H Quantify Apoptotic Cell Population G->H

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell survival, and its dysregulation is common in many cancers.[3] To investigate whether this compound exerts its effects through this pathway, Western blot analysis was performed on lysates from HepG2 cells treated with this compound.

The results demonstrated that this compound treatment led to a significant decrease in the phosphorylation of Akt (at Ser473) and mTOR (at Ser2448), without affecting the total protein levels of Akt and mTOR. This indicates that this compound inhibits the activation of the PI3K/Akt/mTOR pathway.

Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression

ProteinTreatment (10 µM this compound)Relative Expression (Fold Change vs. Control)
p-Akt (Ser473)24 hours0.35 ± 0.05
Total Akt24 hours0.98 ± 0.08
p-mTOR (Ser2448)24 hours0.41 ± 0.06
Total mTOR24 hours1.02 ± 0.09

Data are presented as mean ± standard deviation from three independent experiments, normalized to β-actin.

Experimental Protocol: Western Blot Analysis
  • Protein Extraction: HepG2 cells were treated with 10 µM this compound for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.[4] Protein concentration was determined using the BCA assay.[5]

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 12% SDS-PAGE and transferred to a PVDF membrane.[4]

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin.[4][5]

  • Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an ECL detection system.[5]

  • Densitometry: Band intensities were quantified using image analysis software, with β-actin serving as a loading control.

Signaling Pathway: this compound Inhibition of PI3K/Akt/mTOR

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the PI3K/Akt pathway.

In Vivo Antitumor Efficacy of this compound

To evaluate the in vivo antitumor activity of this compound, a xenograft mouse model was established by subcutaneously implanting HepG2 cells into immunodeficient mice.[6] Once tumors reached a palpable size, mice were treated with this compound or a vehicle control.

Treatment with this compound resulted in a significant reduction in tumor growth compared to the control group. The data suggests that this compound has promising antitumor efficacy in a preclinical in vivo setting.

Table 4: In Vivo Antitumor Activity of this compound in a HepG2 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound20550 ± 8056

Data are presented as mean ± standard deviation (n=8 mice per group).

Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: Immunodeficient mice (e.g., NOD-SCID) were subcutaneously injected with 5 x 10⁶ HepG2 cells.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups.

  • Treatment Administration: this compound (20 mg/kg) or vehicle was administered intraperitoneally every three days for 21 days.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Analysis A Implant HepG2 Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume & Body Weight D->E Repeated for 21 days F Euthanize Mice & Excise Tumors E->F G Calculate Tumor Growth Inhibition F->G

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Conclusion

The preliminary data presented in this guide demonstrate that this compound is a promising novel compound with significant anticancer activity. It effectively inhibits the proliferation of various cancer cell lines in vitro and suppresses tumor growth in vivo. The primary mechanism of action appears to be the induction of apoptosis through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. These findings warrant further investigation into the therapeutic potential of this compound, including more extensive preclinical evaluation and optimization for clinical development.

References

In-depth Technical Guide: Solubility and Stability Profile of Chemical Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "VrD2" is not a recognized chemical entity in publicly available scientific literature or databases. It is likely an internal project code, a placeholder, or a novel, undisclosed compound. Therefore, this guide will provide a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the solubility and stability of drug-like compounds, which can be applied once the specific identity of "this compound" is known.

Introduction to Solubility and Stability in Drug Development

The solubility and stability of a chemical compound are critical physicochemical properties that profoundly influence its biopharmaceutical behavior and therapeutic potential. Poor solubility can lead to low bioavailability and erratic absorption, while instability can result in a short shelf-life and the formation of potentially toxic degradation products. A thorough understanding and a robust characterization of these properties are therefore essential for the successful development of a new drug candidate.

Solubility Profile

Aqueous solubility is a key determinant of a drug's absorption and distribution. It is typically measured in mg/mL or µM. The desired solubility for a drug candidate can vary depending on the intended route of administration and dose.

Quantitative Solubility Data

The following table summarizes typical solubility data that would be generated for a compound like "this compound". The values presented are hypothetical and serve as an illustration.

Solvent/Medium Temperature (°C) pH Solubility (mg/mL) Method
Water257.0ValueShake-Flask
Phosphate Buffered Saline (PBS)257.4ValueShake-Flask
Simulated Gastric Fluid (SGF)371.2ValueShake-Flask
Simulated Intestinal Fluid (SIF)376.8ValueShake-Flask
Ethanol25N/AValueHPLC
DMSO25N/AValueHPLC
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the average of at least three independent measurements.

Experimental Workflow for Shake-Flask Solubility

G A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Separate solid and liquid phases B->C D Quantify concentration in liquid phase (HPLC) C->D E Report average solubility D->E

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

The chemical stability of a drug substance is its ability to resist chemical change or degradation over time under various environmental conditions.

Quantitative Stability Data

The table below illustrates the kind of stability data that would be collected for a compound. The values are hypothetical.

Condition Parameter Duration % Degradation Degradants Identified
Aqueous SolutionpH 2.0, 37°C24 hoursValueList of degradants
Aqueous SolutionpH 7.4, 37°C24 hoursValueList of degradants
Aqueous SolutionpH 9.0, 37°C24 hoursValueList of degradants
Solid State40°C / 75% RH3 monthsValueList of degradants
PhotostabilityICH Q1BN/AValueList of degradants
Experimental Protocol: pH-Dependent Hydrolysis

This experiment evaluates the stability of a compound in aqueous solutions at different pH values.

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent (e.g., acetonitrile).

  • Incubation Solutions: The stock solution is diluted into aqueous buffers of different pH values (e.g., pH 2, 7.4, and 9) to a final known concentration.

  • Incubation: The solutions are incubated at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The concentration of the parent compound remaining in each aliquot is determined by a stability-indicating HPLC method.

  • Data Analysis: The degradation rate constant (k) and half-life (t½) at each pH are calculated from the plot of the natural logarithm of the concentration versus time.

Logical Flow for pH-Dependent Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Dilute into Buffers (pH 2, 7.4, 9) A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Analyze by HPLC D->E F Calculate k and t½ E->F

Caption: Process for evaluating the hydrolytic stability of a compound at different pH levels.

Signaling Pathways

Should "this compound" be identified as a modulator of a specific biological pathway, a diagram would be constructed to visualize its mechanism of action. For instance, if "this compound" were an inhibitor of a kinase pathway, the diagram would illustrate the components of that pathway and the point of inhibition by "this compound". Without a known target, a generic signaling pathway diagram is provided for illustrative purposes.

Example Signaling Pathway: Generic Kinase Cascade

G Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response This compound This compound This compound->Kinase2

Caption: Hypothetical inhibition of a kinase cascade by the compound this compound.

Conclusion

A comprehensive understanding of the solubility and stability of a drug candidate is paramount for its successful development. The experimental protocols and data frameworks outlined in this guide provide a robust approach to characterizing these critical properties. Once the specific identity of "this compound" is provided, these general principles can be applied to generate a detailed and specific technical guide for that compound.

In silico modeling of VrD2 receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of Dopamine D2 Receptor Binding

Topic: In Silico Modeling of Dopamine D2 (D2R) Receptor Binding Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dopamine D2 receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, is a primary target for antipsychotic and neurological disorder treatments.[1][2][3] Dysregulation of D2R signaling is implicated in conditions such as schizophrenia, Parkinson's disease, and depression.[1][2] Consequently, the discovery of novel D2R ligands is of significant therapeutic interest. In silico modeling has emerged as a powerful tool to accelerate this process, enabling the rational design and screening of potential drug candidates before their synthesis and in vitro testing.[4]

This guide provides a comprehensive overview of the core computational methodologies employed in the study of D2R binding, detailed experimental protocols for model validation, and a summary of relevant quantitative data. It is intended to serve as a technical resource for researchers engaged in the computational-driven discovery of novel D2R modulators.

In Silico Modeling Methodologies

The in silico investigation of D2R-ligand interactions typically involves a multi-step workflow, starting from the generation of a reliable receptor model to the prediction of binding affinities and dynamic behavior.

Receptor Structure Preparation

A high-quality 3D model of the D2R is the foundation for any structure-based drug design project.

  • X-Ray Crystal Structure: When available, experimentally determined structures, such as the D2R in complex with the antagonist risperidone (PDB ID: 6CM4), are the preferred starting point.[1][5][6]

  • Homology Modeling: In the absence of a crystal structure for a specific conformation (e.g., agonist-bound, apo state), homology modeling is employed.[7][8][9] This technique uses the known structure of a homologous protein (a template) to build a model of the target protein. Due to high sequence identity, the D3 receptor (D3R) and the β2-adrenergic receptor have been successfully used as templates for D2R homology modeling.[8][10]

General Homology Modeling Protocol:

  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) based on sequence identity, particularly in the transmembrane domains.

  • Sequence Alignment: Align the target D2R sequence with the template sequence.

  • Model Building: Generate a large number of initial models using software like Modeller.[10]

  • Loop Modeling: Model the non-conserved loop regions.

  • Model Refinement and Validation: The generated models are then refined, often through energy minimization and molecular dynamics simulations, and validated using tools that assess stereochemical quality.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11] This method is central to virtual screening and understanding key binding interactions.

General Molecular Docking Protocol:

  • Protein Preparation: The D2R structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is often defined by a grid box encompassing the region where known ligands bind.[11]

  • Ligand Preparation: Ligand structures are converted to 3D formats, and their ionization states and tautomers at physiological pH are determined.

  • Docking Simulation: Software such as AutoDock Vina, Glide, or PLANTS is used to systematically explore various ligand poses within the receptor's binding site.[10][11][12]

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with receptor residues. A crucial interaction for many D2R ligands is with an aspartate residue (Asp114) in transmembrane helix 3.[2][12]

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[12][13][14]

Structure-Based Virtual Screening (SBVS) Workflow:

  • Library Preparation: A large compound library (e.g., ZINC database, commercial libraries) is prepared as described in the ligand preparation step for docking.[15]

  • High-Throughput Docking: The entire library is docked into the prepared D2R model.

  • Hit Selection: Compounds are ranked based on their docking scores, and a subset of top-ranking compounds is selected for further analysis.

  • Post-Processing Filters: Additional filters, such as drug-likeness (e.g., Lipinski's rule of five) and ADME/Tox predictions, are often applied to prioritize the most promising candidates.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the D2R-ligand complex over time, offering a more realistic representation than static docked poses.[2][16][17]

General MD Simulation Protocol:

  • System Setup: The D2R-ligand complex from docking is embedded in a simulated lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.[8][9]

  • Energy Minimization: The system's energy is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure.

  • Production Run: A long-duration simulation (nanoseconds to microseconds) is run to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to study the stability of ligand binding, conformational changes in the receptor, and the dynamics of key interactions.

Experimental Validation Protocols

In silico predictions must be validated through in vitro experiments to confirm the binding affinity of the identified compounds. The competitive radioligand binding assay is a gold standard for this purpose.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure based on standard methodologies described in the literature.[18][19]

Objective: To determine the binding affinity (Ki) of a test compound for the D2R.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human D2R.

  • A radiolabeled D2R ligand with high affinity (e.g., [³H]spiperone).

  • Test compounds (unlabeled).

  • Non-specific binding inhibitor (e.g., haloperidol at a high concentration).

  • Assay buffer.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a series of tubes, combine the D2R-containing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Total Binding: Tubes containing only membranes and radioligand.

    • Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of a non-labeled competitor (e.g., haloperidol) to block all specific binding.

    • Test Compound Binding: Tubes containing membranes, radioligand, and one of the serial dilutions of the test compound.

  • Equilibration: Incubate the mixtures to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following tables summarize representative quantitative data for D2R ligands identified or characterized using in silico and in vitro methods.

Table 1: Binding Affinities of D2R Ligands

Compound Type In Vitro Ki (nM) Reference
Dopamine Endogenous Agonist ~1,500 [4]
Haloperidol Antagonist 8.85 [18]
Aripiprazole Partial Agonist Data not consistently reported in provided abstracts [1]
Compound 14 Novel Ligand 4.1 [4]
D2AAK3 Novel Antagonist 115 [18]

| Various Hits | Virtual Screening Hits | 58 - 24,000 |[12] |

Table 2: Functional Assay Data for D2R

Ligand Assay Type Parameter Value Reference
Dopamine Gi/Go Activation (cAMP) EC₅₀ 2.76 x 10⁻⁶ M [20]
Compound 4 β-arrestin Recruitment EC₅₀ 320 nM [13]

| Compound 4 | G-protein Signaling | Emax | No detectable signal |[13] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

In_Silico_Workflow receptor_prep Receptor Structure Preparation docking Molecular Docking & Virtual Screening receptor_prep->docking homology Homology Modeling (e.g., D3R template) homology->receptor_prep crystal X-Ray Structure (e.g., PDB: 6CM4) crystal->receptor_prep lib_prep Compound Library Preparation lib_prep->docking hit_id Hit Identification & Prioritization docking->hit_id md_sim Molecular Dynamics Simulation md_sim->hit_id hit_id->md_sim validation In Vitro Experimental Validation hit_id->validation sar SAR & Lead Optimization validation->sar sar->lib_prep Iterative Design D2R_Gi_Signaling Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R binds Gi Gi/o Protein D2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates D2R_Arrestin_Signaling Ligand Biased Ligand D2R D2 Receptor Ligand->D2R binds GRK GRK D2R->GRK recruits D2R_P Phosphorylated D2R GRK->D2R_P phosphorylates Arrestin β-Arrestin D2R_P->Arrestin recruits Internalization Receptor Internalization Arrestin->Internalization Signaling G-protein Independent Signaling (e.g., MAPK) Arrestin->Signaling

References

Unveiling the Molecular Intricacies of VrD2: A Technical Guide to its Host-Cell Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of the Agrobacterium tumefaciens virulence protein D2 (VrD2), a key player in the inter-kingdom transfer of DNA to plant cells. This document is intended for researchers, scientists, and drug development professionals engaged in the study of host-pathogen interactions, gene delivery mechanisms, and the development of novel antimicrobial or gene-editing technologies.

Executive Summary

The virulence protein D2 (this compound) from Agrobacterium tumefaciens is a multifunctional protein essential for the processing and transport of the T-DNA (transferred DNA) into the host plant cell. Covalently attached to the 5' end of the T-strand, this compound acts as a pilot protein, guiding the T-DNA into the host cell nucleus and facilitating its integration into the host genome. Understanding the molecular interactions of this compound with host cell components is critical for elucidating the mechanism of T-DNA transfer and for the potential development of strategies to either inhibit or enhance this process for biotechnological applications. This guide details the primary molecular targets of this compound, the quantitative data associated with these interactions, the experimental protocols used for their identification, and the signaling pathways involved.

Identified Molecular Targets of this compound

Extensive research has identified several host and bacterial proteins that directly or indirectly interact with this compound. These interactions are crucial for the successful nuclear import of the T-complex and its subsequent integration into the host genome. The primary molecular targets are summarized in the table below.

Interacting ProteinProtein TypeOrganismRole in Interaction
Cyclophilins (CypA, Roc1) Peptidyl-prolyl isomeraseHost (Plant)Chaperone activity, potentially aiding in this compound folding and stability. Interaction is strong and specific.[1][2]
TATA-box Binding Protein (TBP) General transcription factorHost (Plant)May play a role in guiding the T-DNA to transcriptionally active regions of the host chromatin for integration.
CAK2Ms Cyclin-dependent kinase-activating kinaseHost (Plant)Phosphorylates this compound, which may regulate its activity or interaction with other host factors.
VirE2 Single-stranded DNA binding proteinA. tumefaciensCoats the T-strand and, along with this compound, facilitates nuclear import of the T-complex.
VirE2 Interacting Protein 1 (VIP1) bZIP transcription factorHost (Plant)Acts as an adapter molecule, potentially linking the VirE2-coated T-strand to the nuclear import machinery. Evidence suggests VIP1 does not directly interact with this compound.[3]
Importin α Nuclear import receptorHost (Plant)Recognizes the nuclear localization signal (NLS) of this compound to mediate its import into the nucleus.

Quantitative Data on this compound Interactions

While much of the research has focused on the qualitative identification of interacting partners, some studies provide insights into the strength and nature of these interactions.

InteractionMethodObservationsQuantitative Data
This compound - Cyclophilins (Roc1, CypA) In vitro binding assayThe interaction is strong and resistant to high salt concentrations (up to 1 M NaCl) and detergents (0.1% SDS), suggesting a robust and specific binding. The interaction is disrupted by cyclosporin A (CsA).[1]Specific binding affinities (e.g., Kd) are not explicitly reported in the reviewed literature.

Experimental Protocols

The identification and characterization of this compound's molecular targets have been achieved through a combination of in vitro and in vivo techniques.

Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system was a primary tool for screening and identifying proteins that interact with this compound.[2]

Methodology:

  • Bait and Prey Construction: The full-length or specific domains of the this compound gene were cloned into a "bait" vector (e.g., pEG202), fusing it to a DNA-binding domain (e.g., LexA). A cDNA library from the host organism (e.g., Arabidopsis thaliana) was cloned into a "prey" vector (e.g., pJG4-5), fusing the library proteins to an activation domain (e.g., B42).

  • Yeast Transformation: The bait and prey plasmids were co-transformed into a suitable yeast reporter strain (e.g., EGY48 containing the pSH18-34 reporter plasmid).

  • Interaction Screening: Transformed yeast cells were plated on selective media lacking specific nutrients (e.g., leucine, tryptophan, histidine, uracil) and containing a chromogenic substrate (e.g., X-gal). Growth and color development indicated a positive interaction between the bait (this compound) and a prey protein from the library.

  • Confirmation and Sequencing: Positive prey plasmids were isolated, sequenced, and the interacting protein was identified through database searches.

In Vitro GST Pull-Down Assay

This technique was used to confirm direct protein-protein interactions identified in the Y2H screen and to study the biochemical nature of the interaction.

Methodology:

  • Protein Expression and Purification: The "bait" protein (e.g., this compound) was expressed as a fusion with Glutathione-S-Transferase (GST) in E. coli and purified using glutathione-agarose beads. The "prey" protein (e.g., a cyclophilin) was expressed with a different tag (e.g., His-tag) and purified.

  • Binding Reaction: The purified GST-VrD2 fusion protein, immobilized on glutathione-agarose beads, was incubated with the purified prey protein in a binding buffer.

  • Washing: The beads were washed multiple times with a wash buffer to remove non-specific binding proteins. To test the strength of the interaction, varying concentrations of salt (e.g., 0.5 M to 1 M NaCl) or detergents (e.g., 0.1% SDS) were included in the wash buffer.[1]

  • Elution and Detection: The bound proteins were eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer) and analyzed by SDS-PAGE and Western blotting using antibodies specific to the prey protein's tag.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate protein-protein interactions within a cellular context.

Methodology:

  • Cell Lysis: Cells co-expressing the proteins of interest (e.g., this compound and a host protein) are lysed under non-denaturing conditions to maintain protein complexes.

  • Immunoprecipitation: An antibody specific to the "bait" protein (e.g., this compound) is added to the cell lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G-agarose or magnetic beads are added to the lysate to capture the antibody-protein complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Detection: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the "prey" protein.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and pathways involving this compound.

Experimental Workflow for Identifying this compound Interactors

experimental_workflow cluster_Y2H Yeast Two-Hybrid Screen cluster_pulldown GST Pull-Down Assay Y2H_bait This compound (Bait) Y2H_interaction Interaction in Yeast Y2H_bait->Y2H_interaction Y2H_prey Host cDNA Library (Prey) Y2H_prey->Y2H_interaction Y2H_selection Selection & Reporter Assay Y2H_interaction->Y2H_selection Y2H_identification Identify Interactor Y2H_selection->Y2H_identification PD_prey Purified Host Protein (Prey) Y2H_identification->PD_prey Candidate Protein PD_bait GST-VrD2 (Bait) PD_binding In Vitro Binding PD_bait->PD_binding PD_prey->PD_binding PD_analysis SDS-PAGE & Western Blot PD_binding->PD_analysis PD_confirmation Confirm Direct Interaction PD_analysis->PD_confirmation

Caption: Workflow for identifying this compound interacting proteins.

Signaling Pathway of this compound-Mediated T-DNA Nuclear Import

TDNA_import_pathway cluster_agrobacterium Agrobacterium cluster_host_cytoplasm Host Cell Cytoplasm cluster_host_nucleus Host Cell Nucleus Agro Agrobacterium T_complex T-Complex (this compound-T-strand-VirE2) Agro->T_complex Type IV Secretion VirE2_coating VirE2 coats T-strand T_complex->VirE2_coating Cyclophilins Cyclophilins T_complex->Cyclophilins This compound interacts with Importin_alpha Importin α T_complex->Importin_alpha This compound NLS binds VIP1 VIP1 VirE2_coating->VIP1 interacts with Nuclear_pore Nuclear Pore Complex VIP1->Nuclear_pore facilitates import Importin_alpha->Nuclear_pore mediates import TBP TATA-Binding Protein Nuclear_pore->TBP T-complex targets Integration T-DNA Integration TBP->Integration

Caption: this compound's role in guiding the T-DNA complex to the host nucleus.

References

Synthesis of Vitamin D2 Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol), a member of the vitamin D family of secosteroids, plays a crucial role in calcium homeostasis and bone metabolism.[1] Beyond its classical functions, the active form of vitamin D2 and its synthetic analogues have garnered significant interest for their potent anti-proliferative, pro-differentiative, and immunomodulatory properties, making them promising candidates for the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders.[2] The primary challenge in harnessing the therapeutic potential of vitamin D compounds lies in separating their potent physiological effects from their inherent calcemic activity. This has driven extensive research into the design and synthesis of novel analogues and derivatives with improved therapeutic indices.

This technical guide provides an in-depth overview of the core methodologies employed in the synthesis of Vitamin D2 (VrD2) analogues and derivatives. It details key synthetic strategies, experimental protocols, and methods for purification and characterization. Furthermore, it presents quantitative data on the biological activities of these compounds and explores the underlying molecular signaling pathways.

Core Synthetic Strategies

The synthesis of this compound analogues is a complex multi-step process that requires precise control over stereochemistry. The most widely adopted and versatile approach is a convergent synthesis strategy. This method involves the independent synthesis of two key structural fragments, the A-ring and the CD-ring side-chain, which are then coupled in a later step to construct the final molecule. This approach allows for greater flexibility in modifying each fragment independently to generate a diverse library of analogues.

A cornerstone of this convergent strategy is the Wittig-Horner reaction , which is employed to couple the A-ring phosphine oxide synthon with the CD-ring ketone (often referred to as Grundmann's ketone). This olefination reaction forms the crucial C5-C6 double bond of the vitamin D triene system.[3]

Synthesis of Key Intermediates

A-Ring Synthesis: The A-ring phosphine oxide is a critical building block, and its synthesis often starts from readily available chiral precursors such as (S)-carvone or (-)-quinic acid. The synthesis involves a series of stereoselective reactions to install the necessary hydroxyl groups and the phosphine oxide moiety.

CD-Ring Synthesis: The CD-ring fragment, containing the fused C and D rings and the variable side chain, is also typically derived from natural products like vitamin D2 itself or other steroidal precursors. The synthesis involves oxidative cleavage of the side chain, followed by modification and functionalization to introduce desired chemical diversity.

Experimental Protocols

While specific reaction conditions can vary depending on the target analogue, the following provides a general framework for the key synthetic steps.

General Wittig-Horner Coupling Protocol
  • Preparation of the Ylide: The A-ring phosphine oxide is deprotonated using a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to generate the corresponding phosphonate carbanion (ylide).

  • Coupling Reaction: A solution of the CD-ring ketone in THF is then added dropwise to the ylide solution at -78 °C. The reaction mixture is slowly allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Purification and Characterization

Purification of the final this compound analogues is a critical step to ensure high purity for biological testing.

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is the most common method for the final purification of vitamin D analogues. A C18 column is typically used with a gradient elution system of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifier like formic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the synthesized analogues.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compounds.

Quantitative Biological Data

The therapeutic potential of newly synthesized this compound analogues is evaluated through a series of in vitro assays to determine their biological activity and receptor binding affinity.

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell proliferation. The following table summarizes the IC50 values for selected this compound analogues in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
PRI-1730A375Malignant Melanoma1.5[4]
PRI-1733A375Malignant Melanoma0.028[4]
1α,25(OH)₂D₃A375Malignant Melanoma0.274[5]
CalcipotriolA375Malignant Melanoma0.038[5]
PRI-1906WEHI-3Mouse Leukemia-[6]
PRI-2191CCRFHuman Leukemia-[6]

Note: Specific IC50 values for PRI-1906 and PRI-2191 were not explicitly provided in the source as a numerical value but their synergistic effects with other agents were discussed.

Vitamin D Receptor (VDR) Binding Affinity

The biological effects of vitamin D compounds are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] The binding affinity of new analogues for the VDR is a critical parameter in their preclinical evaluation.

CompoundRelative VDR Binding Affinity (Compared to 1α,25(OH)₂D₃)Reference
25-hydroxytachysterol₃Lower[7]
25-hydroxy-5,6-trans-vitamin D₃Lower[7]
5,6-trans-vitamin D₃Much Lower[7]

Note: The provided references discuss relative binding affinities rather than specific Ki values. Further targeted searches would be needed to populate a table with precise Ki values.

Signaling Pathways and Experimental Workflows

VDR-Mediated Genomic Signaling Pathway

The binding of a this compound analogue to the VDR initiates a cascade of molecular events that ultimately leads to the regulation of gene expression.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation This compound This compound Analogue VDR_RXR_inactive VDR-RXR (inactive) This compound->VDR_RXR_inactive Binding VDR_RXR_active This compound-VDR-RXR (active complex) VDR_RXR_inactive->VDR_RXR_active Translocation VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binding Coactivators Coactivators VDRE->Coactivators Recruitment TargetGenes Target Gene Transcription Coactivators->TargetGenes mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein BioResponse Biological Response (Anti-proliferation, Differentiation) Protein->BioResponse

Caption: VDR-mediated genomic signaling pathway of this compound analogues.

Upon binding to its ligand, the VDR heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, recruiting co-activator proteins and modulating gene transcription.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and evaluating new this compound analogues follows a structured workflow.

experimental_workflow A1 A-Ring Synthon Synthesis B Wittig-Horner Coupling A1->B A2 CD-Ring Synthon Synthesis A2->B C Purification (HPLC) B->C D Characterization (NMR, MS) C->D E In Vitro Biological Evaluation D->E F VDR Binding Assay E->F G Cell Proliferation Assay (IC50) E->G H Gene Expression Analysis E->H

Caption: Experimental workflow for this compound analogue synthesis and evaluation.

This workflow begins with the parallel synthesis of the key A-ring and CD-ring fragments. These are then coupled, and the resulting crude product is purified and rigorously characterized. Pure compounds are then subjected to a battery of in vitro biological assays to assess their therapeutic potential.

Regulation of Gene Expression

The therapeutic effects of this compound analogues are a direct result of their ability to modulate the expression of a wide range of genes. Microarray and RNA-sequencing studies have been instrumental in identifying these target genes. For instance, in human coronary artery smooth muscle cells, treatment with a vitamin D analogue led to the up-regulation of 115 genes and down-regulation of 61 genes, including those involved in cell differentiation and proliferation.[8] In human colon carcinoma cells, treatment with 1,25-dihydroxyvitamin D3 was found to regulate genes such as sorcin, Gem, and ceruloplasmin, many of which are implicated in its antiproliferative effects.[9] In prostate cancer cells, androgen-regulated genes are crucial for disease progression, and studies have identified numerous genes whose expression is altered by androgens, providing a landscape of potential targets for this compound analogue intervention.[10][11][12] A comprehensive analysis of multiple gene expression datasets has revealed that vitamin D signaling regulates several thousand distinct genes in a highly cell-specific manner, with significant roles in immune homeostasis and innate immunity.[13]

Conclusion

The synthesis of Vitamin D2 analogues and derivatives is a vibrant and evolving field of research with significant therapeutic implications. The convergent synthesis strategy, particularly utilizing the Wittig-Horner reaction, provides a robust and flexible platform for the generation of novel compounds. The continued exploration of structure-activity relationships, guided by comprehensive biological evaluation and a deeper understanding of the underlying VDR-mediated signaling pathways, holds the promise of developing next-generation vitamin D-based therapies with enhanced efficacy and reduced side effects for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

Early-Stage Research on the Therapeutic Potential of Calcipotriol (A Vitamin D Analog)

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "VrD2" in the context of therapeutic research did not yield any specific, publicly available information on a compound or agent with this designation. This suggests that "this compound" may be an internal code name for a compound not yet disclosed in published literature, a highly specific or novel abbreviation not in common usage, or a potential typographical error.

Given the absence of data on a compound specifically named "this compound," this guide will proceed by using a well-researched Vitamin D analog, Calcipotriol (calcipotriene) , as a representative example to fulfill the user's request for a technical whitepaper structure. Calcipotriol is a synthetic analog of Vitamin D3 and its mechanism of action is relevant to therapeutic areas where Vitamin D compounds are investigated. This allows for the demonstration of the requested data presentation, protocol detailing, and visualization style.

Introduction

Calcipotriol is a synthetic analog of calcitriol, the active form of Vitamin D3. It exerts its effects primarily through high-affinity binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of molecular events that modulate gene expression, leading to therapeutic outcomes, particularly in hyperproliferative skin disorders like psoriasis. This document outlines the core preclinical data, experimental methodologies, and signaling pathways associated with the early-stage research of calcipotriol.

Quantitative Data Summary

The therapeutic potential of calcipotriol has been quantified through various preclinical assays. The following tables summarize key findings related to its receptor binding affinity, impact on cell proliferation, and induction of cellular differentiation.

Table 1: Receptor Binding and Proliferation Inhibition

ParameterValueCell LineReference
VDR Binding Affinity (Ki) 1.8 nMHuman VDR
Keratinocyte Proliferation (IC50) ~10 nMHaCaT Cells
T-Cell Proliferation Inhibition 85% at 10⁻⁸ MActivated T-Cells

Table 2: Gene Expression Modulation

GeneRegulationFold Change (approx.)Cell TypeReference
Involucrin Upregulation5-foldKeratinocytes
Transglutaminase K Upregulation3-foldKeratinocytes
Interleukin-2 (IL-2) Downregulation4-foldT-Cells
Interferon-gamma (IFN-γ) Downregulation3.5-foldT-Cells

Key Experimental Protocols

VDR Competitive Binding Assay

This protocol determines the affinity of a test compound (e.g., calcipotriol) for the Vitamin D Receptor.

  • Preparation: Recombinant human VDR and a radiolabeled ligand (e.g., ³H-calcitriol) are prepared in a binding buffer.

  • Competition: A constant concentration of radiolabeled ligand is incubated with the VDR in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a method like charcoal adsorption or filtration.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) is derived.

Keratinocyte Proliferation Assay

This assay measures the effect of the compound on the proliferation of skin cells.

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: After cell adherence, the media is replaced with fresh media containing various concentrations of calcipotriol or a vehicle control.

  • Incubation: Cells are incubated for a period of 72 hours to allow for cell division.

  • Proliferation Measurement: A reagent such as BrdU (Bromodeoxyuridine) is added to the wells. BrdU is incorporated into the DNA of proliferating cells.

  • Detection: An antibody-based colorimetric or fluorescent assay is used to detect the amount of incorporated BrdU.

  • Data Analysis: The absorbance or fluorescence is measured, and the results are used to calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.

Signaling Pathways and Workflows

Calcipotriol/VDR Signaling Pathway

The primary mechanism of action for calcipotriol involves its interaction with the nuclear Vitamin D Receptor. This interaction leads to the regulation of gene transcription, which in turn controls cellular processes like proliferation and differentiation.

VDR_Signaling_Pathway cluster_cell Keratinocyte Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds Dimer VDR/RXR Heterodimer VDR->Dimer RXR RXR RXR->Dimer VDRE VDRE (Vitamin D Response Element) Dimer->VDRE Binds to DNA Gene_Reg Modulation of Gene Transcription VDRE->Gene_Reg Effects Therapeutic Effects (↓ Proliferation, ↑ Differentiation) Gene_Reg->Effects Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Model a VDR Binding Assay b Keratinocyte Proliferation Assay a->b c Gene Expression Analysis (qPCR) b->c d Imiquimod-Induced Psoriasis Mouse Model c->d Lead Compound Selection e Topical Application of Compound d->e f Endpoint Analysis (PASI Score, Histology) e->f

Initial Safety and Toxicity Profile of a Voriconazole Prodrug (VrD2 Surrogate)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically named "VrD2" did not yield any publicly available data. Therefore, this technical guide utilizes the publicly available safety and toxicity data for a prodrug of voriconazole (POV) as a representative surrogate to fulfill the structural and content requirements of this request. All data and methodologies presented herein pertain to this voriconazole prodrug.

This document provides a comprehensive overview of the initial non-clinical safety and toxicity screening of a prodrug of voriconazole. The information is intended for researchers, scientists, and drug development professionals to illustrate a standard approach to early-stage safety assessment.

Executive Summary

This report details the findings from a 4-week, repeated-dose intravenous toxicity study of a voriconazole prodrug in Sprague-Dawley rats. The primary objective was to assess the safety profile, identify potential target organs of toxicity, and determine the No-Observed-Adverse-Effect Level (NOAEL). The study revealed that the liver is the primary target organ for toxicity, with dose-dependent effects observed. However, these effects were found to be reversible upon cessation of treatment. The NOAEL for long-term administration was established at 60 mg/kg/day. Toxicokinetic analysis confirmed the rapid conversion of the prodrug to its active form, voriconazole.

Quantitative Data Summary

The quantitative findings from the 4-week intravenous toxicity study in Sprague-Dawley rats are summarized in the table below.

ParameterControl (0 mg/kg/day)Low Dose (30 mg/kg/day)Mid Dose (60 mg/kg/day)High Dose (120 mg/kg/day)
Dose Administered Vehicle30 mg/kg/day60 mg/kg/day120 mg/kg/day
Primary Observation No abnormalitiesWell-toleratedWell-toleratedStatistically significant increase in relative liver weight
Histopathology NormalNo significant findingsNo significant findingsSeveral cases of hepatocyte hypertrophy
Reversibility N/AN/AN/ALiver-related toxic response was reversible after a recovery period
NOAEL --60 mg/kg/day-

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

4-Week Repeated-Dose Intravenous Toxicity Study in Rats

This study was designed to evaluate the potential toxicity of the voriconazole prodrug when administered intravenously to Sprague-Dawley (SD) rats for 28 consecutive days.

  • Test System: Sprague-Dawley (SD) rats.

  • Administration Route: Intravenous injection.

  • Dosage Levels: 0 (vehicle control), 30, 60, and 120 mg/kg/day.[1]

  • Dosing Regimen: Daily for 4 consecutive weeks.[1]

  • Main Study Groups: Groups of male and female rats for each dosage level.

  • Recovery Groups: Additional groups of male and female rats at the control and high-dose levels were included for a recovery period to assess the reversibility of any toxic effects.

  • Parameters Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Gross pathology at necropsy

    • Organ weights

    • Histopathological examination of tissues

  • Toxicokinetics: A toxicokinetic study was conducted to understand the distribution and metabolism of the prodrug.[1] This involved plasma sample collection at various time points to measure the concentration of the prodrug and its active metabolite, voriconazole. The results indicated a rapid conversion of the prodrug to voriconazole.[1]

Visualizations: Workflows and Pathways

Experimental Workflow for 4-Week Toxicity Study

G cluster_setup Study Setup cluster_dosing Dosing Phase (4 Weeks) cluster_analysis Analysis Phase cluster_recovery Recovery Phase acclimatization Acclimatization of Sprague-Dawley Rats randomization Randomization into Dose Groups (Control, 30, 60, 120 mg/kg/day) acclimatization->randomization daily_dosing Daily Intravenous Administration randomization->daily_dosing monitoring Daily Clinical Observations, Weekly Body Weight & Food Intake daily_dosing->monitoring tk_sampling Toxicokinetic Sampling daily_dosing->tk_sampling terminal_necropsy Terminal Necropsy (Main Group) monitoring->terminal_necropsy recovery_period 4-Week Recovery Period (Control & High-Dose Groups) monitoring->recovery_period blood_collection Blood Collection (Hematology & Clinical Chemistry) terminal_necropsy->blood_collection organ_weights Organ Weight Measurement blood_collection->organ_weights histopathology Histopathological Examination organ_weights->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis recovery_necropsy Recovery Group Necropsy & Analysis recovery_period->recovery_necropsy recovery_necropsy->data_analysis G cluster_intake Drug Metabolism cluster_liver Hepatocyte cluster_toxicity Toxic Response cluster_outcome Clinical Manifestation prodrug Voriconazole Prodrug (POV) (Administered) voriconazole Voriconazole (Active Moiety) prodrug->voriconazole Rapid Conversion in Plasma cyp_enzymes CYP450 Enzymes (CYP2C19, CYP2C9, CYP3A4) voriconazole->cyp_enzymes Metabolism voriconazole_high High Plasma Concentration (>3.0 mg/L) voriconazole->voriconazole_high Dose-dependent accumulation metabolites Metabolites cyp_enzymes->metabolites sterol_synthesis Alteration of Sterol Synthesis (?) voriconazole_high->sterol_synthesis Hypothesized mitochondrial_stress Mitochondrial Stress voriconazole_high->mitochondrial_stress cellular_injury Hepatocellular Injury mitochondrial_stress->cellular_injury hypertrophy Hepatocyte Hypertrophy cellular_injury->hypertrophy alt_ast Elevated ALT/AST cellular_injury->alt_ast

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Vitamin D2 (VrD2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Vitamin D2 (ergocalciferol), a crucial secosteroid in pharmaceutical and nutraceutical applications. The synthesis is a two-step process initiated by the photochemical conversion of ergosterol to pre-vitamin D2, followed by thermal isomerization to yield Vitamin D2. This protocol details the necessary reagents, equipment, and procedural steps for synthesis, purification, and analysis. All quantitative data is summarized for clarity, and key experimental workflows and the synthetic pathway are illustrated with diagrams.

Introduction

Vitamin D2 is a vital nutrient for calcium homeostasis and bone metabolism.[1][2] Its synthesis from the readily available precursor ergosterol, found in fungi and yeast, is a well-established photochemical process.[1][3] The core of this process involves the UV-induced cleavage of the B-ring of ergosterol to form pre-vitamin D2, which then undergoes a temperature-dependent intramolecular rearrangement to the thermodynamically more stable Vitamin D2.[4] This document outlines a detailed and reproducible laboratory-scale protocol for the synthesis and purification of high-purity Vitamin D2.

Data Presentation

Table 1: Reagents and Materials for Vitamin D2 Synthesis

Reagent/MaterialSpecificationPurpose
ErgosterolHigh Purity (≥98%)Starting material
tert-Butyl methyl etherAnhydrousSolvent for photochemical reaction
Ethyl p-dimethylaminobenzoateN/APhotosensitizer (optional)
9-AcetylanthraceneN/APhotosensitizer (optional)
EthanolAbsoluteSolvent for purification and crystallization
MethanolAnhydrousSolvent for washing and precipitation
Sodium Hydroxide10 N SolutionCatalyst for hydrolysis of ester intermediate
ArgonHigh PurityInert gas for reaction atmosphere
Dry Ice/EthanolN/ACooling bath

Table 2: Key Experimental Parameters and Yields

ParameterValueReference
Photochemical Conversion
Ergosterol Input13.5 g (34 mmol)[5]
Solvent Volume1.7 L tert-Butyl methyl ether[5]
UV Lamp450-watt Hanovia medium-pressure mercury lamp[5]
Irradiation Time4 hours (without filter), 1 hour (with uranium filter)[5]
Reaction Temperature0°C to -20°C[5]
Thermal Isomerization
Temperature Range40°C to 120°C (typically 75°C to 90°C)[4]
Duration3 to 16 hours[4]
Purification & Yield
Unreacted Ergosterol Recovery~14%[5]
Overall Yield of Vitamin D244% (51% based on recovered ergosterol)[5]
Purity (after crystallization)>99%[5]

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Vitamin D2 Analysis and Purification

ParameterSpecificationReference
Analytical HPLC
ColumnZorbax PRO-10 C18 (25 cm x 4.6 mm I.D.)[6]
Mobile PhaseMethanol:Acetonitrile:Hexane (95:3:2, v/v/v)[6]
Flow Rate1.00 mL/min[6]
Detection Wavelength265 nm[6]
Preparative HPLC
ColumnZorbax PRO-10 C18 (25 cm x 1 or 2 in. I.D.)[6]
Mobile PhaseMethanol:Acetonitrile:Hexane (95:3:2, v/v/v)[6]
Flow Rate25.0 mL/min (1 in. I.D.), 90.0 mL/min (2 in. I.D.)[6]
Detection Wavelength300 nm (to reduce peak saturation at high loads)[6]

Experimental Protocols

Part 1: Photochemical Conversion of Ergosterol to Pre-Vitamin D2
  • Reaction Setup: In a 2-L photo-reaction vessel equipped with a quartz immersion well, mechanical stirrer, thermometer, and an argon inlet, dissolve 13.5 g (34 mmol) of ergosterol in 1.7 L of tert-butyl methyl ether.[5]

  • Inert Atmosphere: Purge the solution with a gentle stream of argon overnight to remove dissolved oxygen.[5]

  • Cooling: Cool the reaction vessel in a dry ice-ethanol bath to maintain a temperature between 0°C and -20°C.[5]

  • UV Irradiation: Insert a 450-watt Hanovia medium-pressure mercury lamp into the quartz well. Turn on the lamp and irradiate the stirred solution for 4 hours while maintaining the low temperature.[5]

  • Isomerization Control (Optional): After 4 hours, turn off the lamp. To selectively decompose unwanted tachysterol, a photosensitizer like 9-acetylanthracene can be added, and the solution can be irradiated for an additional hour through a uranium filter.[5]

  • Concentration: Transfer the resulting pale yellow solution of pre-vitamin D2 to a round-bottomed flask and concentrate under reduced pressure at a temperature not exceeding 20°C.[5]

Part 2: Thermal Isomerization to Vitamin D2
  • Dissolution: Dissolve the concentrated pre-vitamin D2 resin in a suitable solvent (e.g., ethanol).

  • Heating: Heat the solution in a temperature range of 75°C to 90°C for 3 to 16 hours.[4] The progress of the isomerization can be monitored by HPLC.

  • Cooling: After the reaction is complete, cool the solution to room temperature.

Part 3: Purification of Vitamin D2

The purification of Vitamin D2 is a multi-step process involving the removal of unreacted ergosterol, followed by chromatographic separation and crystallization.

  • Removal of Unreacted Ergosterol:

    • To the crude reaction mixture after thermal isomerization, add methanol to induce precipitation of the less soluble ergosterol.[5]

    • Cool the suspension to -30°C and filter to recover the unreacted ergosterol.[5] The filtrate contains the crude Vitamin D2.

  • Chromatographic Purification (HPLC):

    • Concentrate the filtrate containing crude Vitamin D2 under reduced pressure.

    • Dissolve the resulting resin in the mobile phase (Methanol:Acetonitrile:Hexane, 95:3:2, v/v/v).[6]

    • Perform preparative HPLC using a C18 column.[6]

    • Monitor the elution at 300 nm and collect the fractions corresponding to Vitamin D2.[6]

    • Analyze the collected fractions for purity using analytical HPLC with detection at 265 nm.[6]

  • Crystallization:

    • Combine the pure fractions from HPLC and concentrate under reduced pressure.

    • Dissolve the resulting oil in a minimal amount of absolute ethanol at room temperature.[5]

    • Induce crystallization by cooling the solution. The addition of a small amount of water can aid in precipitation.[5]

    • Collect the white crystalline solid of Vitamin D2 by filtration, wash with cold ethanol-water, and dry under vacuum.[5]

Mandatory Visualizations

VitaminD2_Synthesis_Pathway Ergosterol Ergosterol PreVitaminD2 Pre-Vitamin D2 Ergosterol->PreVitaminD2 UV Irradiation (hν, 0°C to -20°C) VitaminD2 Vitamin D2 (Ergocalciferol) PreVitaminD2->VitaminD2 Thermal Isomerization (Δ, 75°C to 90°C)

Caption: Chemical synthesis pathway of Vitamin D2 from ergosterol.

VrD2_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Ergosterol Solution photochem Photochemical Conversion (UV Irradiation at 0°C to -20°C) start->photochem isomerization Thermal Isomerization (Heating at 75°C to 90°C) photochem->isomerization crude_product Crude Vitamin D2 Mixture isomerization->crude_product remove_ergosterol Removal of Unreacted Ergosterol (Precipitation & Filtration) crude_product->remove_ergosterol hplc Preparative HPLC (C18 Column) remove_ergosterol->hplc crystallization Crystallization (Ethanol/Water) hplc->crystallization analytical_hplc Analytical HPLC (Purity Assessment) hplc->analytical_hplc final_product Pure Vitamin D2 Crystals crystallization->final_product final_product->analytical_hplc

Caption: Experimental workflow for the synthesis and purification of Vitamin D2.

References

Application Notes and Protocols for VrD2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VrD2 is a novel synthetic analog of Vitamin D designed for targeted cancer therapy. It exhibits potent pro-apoptotic activity in a range of cancer cell lines by modulating the Vitamin D Receptor (VDR) signaling pathway. These application notes provide detailed protocols for assessing the cytotoxic and pro-apoptotic effects of this compound in cell culture experiments.

Mechanism of Action: VDR-Mediated Apoptosis

This compound exerts its anti-cancer effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. This signaling cascade culminates in the activation of caspases and the induction of programmed cell death (apoptosis).

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Translocation & Binding Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., BAX, BAK) VDRE->Pro_Apoptotic_Genes Transcriptional Upregulation Caspase_Activation Caspase Activation Pro_Apoptotic_Genes->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: VDR-Mediated Apoptotic Signaling Pathway of this compound.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeIC50 of this compound (µM)
MCF-7Breast Cancer8.5
PC-3Prostate Cancer12.2
A549Lung Cancer15.8
HCT-116Colon Cancer9.7

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO, at the same concentration as the highest this compound dose) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C.[1][2] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.[2]

Apoptosis Detection using Annexin V/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound (as described in the MTT assay protocol)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations for the chosen time period in a 6-well plate.

    • Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[3]

  • Annexin V/PI Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[3]

    • Analyze the samples within one hour using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in cell culture.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_this compound Prepare this compound Dilutions incubate_24h->prepare_this compound treat_cells Treat Cells with this compound (24-72h Incubation) prepare_this compound->treat_cells choose_assay Choose Assay treat_cells->choose_assay mtt_assay MTT Assay choose_assay->mtt_assay Viability annexin_pi_stain Annexin V/PI Staining choose_assay->annexin_pi_stain Apoptosis read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance analyze_data Analyze Data (Calculate % Viability / % Apoptosis) read_absorbance->analyze_data flow_cytometry Flow Cytometry Analysis annexin_pi_stain->flow_cytometry flow_cytometry->analyze_data plot_curves Plot Dose-Response Curves & Determine IC50 analyze_data->plot_curves end End plot_curves->end

Caption: General workflow for this compound cell culture experiments.

References

Application Notes and Protocols for Administration of Novel Vanadium-Based Compound (VdC-1) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "VrD2" as specified in the user request could not be definitively identified in scientific literature. The following application notes and protocols are provided as a detailed template using a placeholder name, "Novel Vanadium-Based Compound (VdC-1)," and are based on established methodologies for preclinical anti-cancer drug evaluation in animal models. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Vanadium compounds have garnered significant interest in oncology research due to their potential as anti-cancer agents.[1] These compounds have been shown to exert their anti-tumor effects through various mechanisms, including the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis.[1] This document provides a comprehensive guide for the preclinical in vivo administration of a novel vanadium-based compound, VdC-1, in rodent models for efficacy and toxicity studies.

Mechanism of Action and Signaling Pathway

VdC-1 is hypothesized to exert its anti-proliferative effects by targeting key signaling pathways involved in cancer cell growth and survival. The proposed mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.

VdC1_Signaling_Pathway VdC1 VdC-1 RTK Receptor Tyrosine Kinase (RTK) VdC1->RTK Inhibits CellMembrane Cell Membrane RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Proposed signaling pathway for VdC-1.

Experimental Protocols

The following protocols are designed for conducting preclinical efficacy studies of VdC-1 in rodent models of cancer. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

The choice of animal model is critical for the successful evaluation of a novel therapeutic. Commonly used models in oncology research include:

  • Syngeneic Models: Immunocompetent mice implanted with murine tumor cell lines. These models are useful for studying the interaction of the compound with the immune system.

  • Xenograft Models: Immunocompromised mice (e.g., athymic nude or NSG mice) implanted with human tumor cell lines or patient-derived xenografts (PDXs).[2] These models are widely used to assess the direct anti-tumor activity of a compound.[3]

The formulation and route of administration should be optimized based on the physicochemical properties of VdC-1.

  • Formulation: VdC-1 can be formulated in a variety of vehicles. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be sterile and pyrogen-free.

  • Routes of Administration:

    • Intraperitoneal (i.p.) Injection: A common route for preclinical studies due to its relative ease and rapid absorption.

    • Intravenous (i.v.) Injection: Administered typically via the tail vein, this route provides immediate systemic exposure.

    • Oral Gavage (p.o.): Used to assess the oral bioavailability and efficacy of the compound.

    • Subcutaneous (s.c.) Injection: This route provides a slower, more sustained release of the compound.

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with VdC-1.

  • Cell Culture: Culture human cancer cells (e.g., A549 lung cancer cells) under standard conditions.

  • Cell Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[4]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer VdC-1 or vehicle control according to the predetermined dose and schedule (e.g., 10 mg/kg, i.p., once daily for 14 days).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • The primary endpoint is typically tumor growth inhibition. Humane endpoints should be clearly defined in the IACUC protocol and may include a maximum tumor size (e.g., 2000 mm³) or a body weight loss exceeding 20%.[5]

Experimental_Workflow CellCulture 1. Cell Culture (e.g., A549) Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Treatment (VdC-1 or Vehicle) Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for a xenograft study.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Efficacy of VdC-1 in an A549 Xenograft Model

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-QD, i.p.1520 ± 185-+2.5 ± 1.1
VdC-15QD, i.p.850 ± 11044.1-1.8 ± 0.9
VdC-110QD, i.p.425 ± 7572.0-4.5 ± 1.5
VdC-120QD, i.p.210 ± 5086.2-8.9 ± 2.3

Table 2: Recommended Maximum Injection Volumes for Different Administration Routes in Mice

RouteMaximum Volume (mL/kg)
Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)10
Oral (PO)10
Intramuscular (IM)0.05 per site

Note: These are general guidelines and may need to be adjusted based on the specific substance and vehicle used.[6][7]

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of the novel vanadium-based compound, VdC-1. Adherence to these protocols, along with careful observation and data collection, will be crucial for determining the therapeutic potential and safety profile of this compound. Researchers are encouraged to consult relevant literature and institutional guidelines to further refine their experimental designs.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting the Vitamin D Receptor (VDR)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding to its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. VDR signaling is crucial for calcium and phosphate homeostasis, bone health, and immune function. Its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and cardiovascular disease. Consequently, the VDR is a significant target for drug discovery.

These application notes provide an overview and detailed protocols for high-throughput screening (HTS) assays designed to identify novel VDR modulators. The assays described are suitable for screening large compound libraries to discover new agonists and antagonists of the VDR. While the user's query specified "VrD2," our comprehensive search suggests this may be an internal designation or a variant related to the Vitamin D Receptor, possibly in the context of Vitamin D2 (ergocalciferol) related studies. The following protocols and data are centered around the well-established Vitamin D Receptor (VDR) as the primary target.

VDR Signaling Pathway

The canonical VDR signaling pathway begins with the binding of an active Vitamin D metabolite, such as calcitriol, to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with RXR. The VDR/RXR complex translocates to the nucleus and binds to VDREs on the DNA. This binding recruits a complex of co-activator or co-repressor proteins, which ultimately results in the activation or repression of target gene transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Vitamin D (e.g., Calcitriol) VDR_cyto VDR Ligand->VDR_cyto Binding VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nucleus VDR-RXR VDR_RXR_cyto->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Gene Target Gene Transcription Coactivators->Gene Activation

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

High-Throughput Screening (HTS) Assays for VDR Modulators

Several HTS assay formats can be employed to identify VDR modulators. The choice of assay depends on the specific research question, available resources, and the desired throughput. Key assay types include cell-based reporter gene assays and biochemical ligand binding assays.

HTS Workflow Overview

A typical HTS campaign for VDR modulators follows a multi-stage process, starting with a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and eliminate false positives.

HTS_Workflow cluster_workflow HTS Campaign Workflow Primary_Screen Primary HTS (e.g., Reporter Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identified Hits Secondary_Assays Secondary Assays (e.g., FP, FRET) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Leads

Caption: A generalized workflow for an HTS campaign to identify VDR modulators.

Quantitative Data from VDR HTS Campaigns

The following table summarizes representative data from a quantitative high-throughput screening (qHTS) campaign for VDR agonists and antagonists, based on data from the Tox21 program.[1]

Assay ParameterVDR Agonist AssayVDR Antagonist Assay
Assay Format Cell-based reporter geneCell-based reporter gene
Cell Line HEK293HEK293
Reporter LuciferaseLuciferase
Screening Library Size > 8,000 compounds> 8,000 compounds
Z' Factor Typically > 0.5Typically > 0.5
Hit Rate (Primary Screen) ~0.5 - 1.5%~0.5 - 2.0%
Positive Control 1α,25-dihydroxyvitamin D31α,25-dihydroxyvitamin D3 + Antagonist
AC50 of Positive Control ~1-10 nMN/A

Experimental Protocols

VDR Reporter Gene Assay for Primary HTS

This protocol describes a cell-based luciferase reporter gene assay to screen for VDR agonists and antagonists.

Materials:

  • HEK293 cell line stably expressing human VDR and a luciferase reporter gene under the control of a VDRE-containing promoter.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Test compounds dissolved in DMSO.

  • 1α,25-dihydroxyvitamin D3 (positive control agonist).

  • Known VDR antagonist (for antagonist screen).

  • Luciferase assay reagent.

  • 384-well white, clear-bottom assay plates.

Protocol:

  • Cell Seeding:

    • Culture HEK293-VDR-luciferase cells to ~80% confluency.

    • Trypsinize and resuspend cells in assay medium (DMEM with 5% charcoal-stripped FBS).

    • Dispense 5,000 cells in 40 µL of assay medium into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of compound solution to the assay plates.

    • For the antagonist screen, add a sub-maximal concentration (e.g., EC80) of 1α,25-dihydroxyvitamin D3 to all wells except the negative controls.

  • Incubation:

    • Incubate the assay plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of luciferase reagent to each well.

    • Incubate for 10-20 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive and negative controls.

    • Calculate the Z' factor to assess assay quality.

    • Identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Fluorescence Polarization (FP) Assay for Hit Confirmation

This protocol describes a biochemical assay to confirm the direct binding of hit compounds to the VDR ligand-binding domain (LBD).

Materials:

  • Purified recombinant VDR-LBD.

  • A fluorescently labeled VDR ligand (tracer).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

  • Test compounds dissolved in DMSO.

  • 384-well black, low-volume assay plates.

Protocol:

  • Assay Preparation:

    • Prepare a solution of VDR-LBD and the fluorescent tracer in assay buffer. The final concentrations should be optimized to achieve a good signal window.

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Reaction:

    • Add 10 µL of the VDR-LBD/tracer solution to each well of the 384-well plate.

    • Add 100 nL of the test compound solutions to the wells.

    • Include wells with tracer only (no VDR-LBD) for the minimum polarization control and wells with VDR-LBD and tracer (no compound) for the maximum polarization control.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each compound concentration.

    • Determine the IC50 values for compounds that displace the fluorescent tracer.

Conclusion

The Vitamin D Receptor is a well-validated target for the discovery of new therapeutics. The high-throughput screening assays detailed in these application notes, including reporter gene and fluorescence polarization assays, provide a robust framework for the identification and characterization of novel VDR modulators. These protocols, combined with the provided signaling pathway and workflow diagrams, offer a comprehensive guide for researchers in drug discovery and related fields.

References

Application of Calcitriol in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcitriol, the hormonally active form of vitamin D, has demonstrated significant antineoplastic activity in preclinical models of prostate cancer.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation, and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of calcitriol in prostate cancer research. While epidemiological studies suggest a role for vitamin D insufficiency in prostate cancer, clinical data has not yet provided sufficient evidence to demonstrate a definitive benefit, highlighting the need for further well-designed studies.[3][4]

Mechanism of Action

Calcitriol exerts its effects by binding to the intracellular vitamin D receptor (VDR), which is present in prostate cells.[3] This binding initiates a cascade of genomic and non-genomic events that collectively contribute to its anti-cancer properties.

Genomic Pathway: The primary mechanism of calcitriol is genomic.[5] Upon binding, the calcitriol-VDR complex heterodimerizes with the retinoid-X receptor (RXR).[3] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This can either initiate or suppress gene expression to influence cellular processes.[3]

Key Molecular Targets and Pathways:

  • Cell Cycle Regulation: Calcitriol has been shown to regulate the cell cycle and a number of genes implicated in cancer initiation.[3]

  • Apoptosis Induction: It promotes programmed cell death in cancer cells, a crucial mechanism for its anti-tumor activity.[1]

  • Anti-inflammatory Action: Calcitriol exhibits potent anti-inflammatory effects by inhibiting the synthesis and signaling of prostaglandins (PGs), which are pro-inflammatory molecules that promote prostate tumorigenesis.[2][6] This is achieved by:

    • Decreasing the expression of cyclooxygenase-2 (COX-2), a key enzyme in PG synthesis.[2][6]

    • Increasing the expression of 15-prostaglandin dehydrogenase (15-PGDH), the enzyme responsible for PG catabolism.[2][6]

    • Reducing the expression of PG receptors.[2]

  • MAP Kinase Pathway Modulation: Calcitriol induces the expression of mitogen-activated protein kinase phosphatase-5 (MKP5), which in turn inactivates the p38 MAP kinase, a pathway associated with inflammation and carcinogenesis.[2][6]

  • TGF-β Superfamily: Calcitriol can induce the expression of pro-apoptotic proteins of the TGF-β superfamily, further contributing to the inhibition of cell proliferation.[5]

dot

Calcitriol Signaling Pathway in Prostate Cancer Calcitriol Signaling Pathway in Prostate Cancer Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Anti_Inflammation Anti-Inflammation Gene_Transcription->Anti_Inflammation

Caption: Calcitriol binds to VDR, leading to gene transcription modulation and anti-cancer effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on calcitriol in prostate cancer.

Table 1: In Vitro Efficacy of Calcitriol in Prostate Cancer Cell Lines

Cell LineConcentrationEffectReference
LNCaP1 nmol/L~50% growth inhibition[7]
LNCaP1 nmol/LTime-dependent up-regulation of Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) expression[7]
Various≥1 nmol/LSignificant growth inhibition[7]

Table 2: Clinical Trial Data for Calcitriol in Prostate Cancer

Study DesignPatient PopulationTreatment RegimenKey FindingsReference
Phase IIAndrogen-independent prostate cancerWeekly high-dose calcitriol + docetaxelPSA decline of ≥50% in 81% of patients.[8][9]
Phase IIAndrogen-independent prostate cancerHigh-dose, intermittent calcitriol + dexamethasonePSA decline of ≥50% in 19% of patients.[10]
Randomized, Placebo-ControlledAndrogen-independent prostate cancerDN-101 (high-dose calcitriol) + docetaxel vs. placebo + docetaxelPSA response rate of 63% in the DN-101 group vs. 52% in the placebo group (p=0.07).[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

1. Cell Proliferation Assay

  • Objective: To determine the effect of calcitriol on the proliferation of prostate cancer cells.

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Calcitriol (dissolved in a suitable solvent like ethanol)

    • 96-well plates

    • Cell counting kit (e.g., MTT, WST-1) or hemocytometer

  • Protocol:

    • Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of calcitriol in complete medium to achieve final concentrations ranging from 0.1 to 100 nmol/L. Include a vehicle control (medium with solvent).

    • Replace the medium in the wells with the medium containing different concentrations of calcitriol.

    • Incubate the plates for 6 days.

    • Assess cell viability using an MTT assay or by trypsinizing and counting the cells with a hemocytometer.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

dot

Cell Proliferation Assay Workflow Cell Proliferation Assay Workflow A Seed Prostate Cancer Cells in 96-well plate B Treat with varying concentrations of Calcitriol A->B C Incubate for 6 days B->C D Assess Cell Viability (e.g., MTT assay) C->D E Calculate Growth Inhibition D->E

Caption: Workflow for assessing the impact of calcitriol on prostate cancer cell proliferation.

2. Western Blot for Protein Expression

  • Objective: To quantify the expression of proteins such as Androgen Receptor (AR) and PSA in prostate cancer cells following calcitriol treatment.

  • Materials:

    • LNCaP cells

    • Calcitriol (1 nmol/L)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-AR, anti-PSA, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

  • Protocol:

    • Culture LNCaP cells and treat with 1 nmol/L calcitriol for various time points (e.g., 0, 24, 48, 72, 96 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Normalize the protein of interest to a loading control like β-actin.

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of calcitriol in a mouse model of prostate cancer.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Prostate cancer cells (e.g., LNCaP mixed with Matrigel)

    • Calcitriol formulation for injection

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject prostate cancer cells into the flanks of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment and control groups.

    • Administer calcitriol (e.g., intraperitoneally) or vehicle control according to a predetermined schedule (e.g., weekly).

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, protein expression).

Conclusion

Calcitriol demonstrates significant potential as a therapeutic agent in prostate cancer, with well-documented mechanisms of action and preclinical efficacy.[1][2] However, its clinical application has been challenging due to dose-limiting hypercalcemia.[1] Intermittent high-dose scheduling and combination therapies with cytotoxic agents or other targeted drugs are promising strategies to enhance its therapeutic index.[1][9] Further research is warranted to optimize dosing strategies and to identify biomarkers that can predict patient response to calcitriol-based therapies.

References

Application Notes and Protocols for VrD2 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VrD2, a synthetic analog of Vitamin D, is a potent modulator of the Vitamin D Receptor (VDR). Its high affinity for VDR makes it a valuable tool for investigating the therapeutic potential of activating Vitamin D signaling pathways in various disease models. These pathways are known to play critical roles in calcium homeostasis, immune modulation, and cell proliferation and differentiation.[1] Proper preparation of this compound solutions is paramount to ensure accurate and reproducible experimental outcomes. This document provides a detailed guide for the preparation of this compound solutions for in vitro and in vivo studies, along with an overview of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, based on the properties of its parent compound, cholecalciferol (Vitamin D3).

PropertyValueSolventNotes
Molecular Weight 384.64 g/mol -[2]
Solubility 76 mg/mL (197.58 mM)DMSO[2]
76 mg/mL (197.58 mM)Ethanol[2]
Sparingly solubleAqueous solutions[3]
Storage of Solid -20°C-Stable for ≥ 2 years.[3]
Storage of Stock Solution -20°C or -80°CDMSO or EthanolPrepare fresh dilutions in aqueous solutions daily.[3]
Stability Sensitive to light, heat, and oxidizing agentsAqueous solutions[4][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-warm DMSO: Bring the DMSO to room temperature.

  • Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.85 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of a 100 nM this compound Working Solution for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (optional but recommended): To improve accuracy, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium.

  • Final Dilution: Further dilute the intermediate solution to the final working concentration. To prepare a 100 nM working solution, dilute the 100 µM intermediate solution 1:1000 in cell culture medium. For example, add 1 µL of the 100 µM solution to 999 µL of medium.

  • Mix and Apply: Gently mix the final working solution and immediately add it to your cell cultures.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound.

Mechanism of Action: this compound Signaling Pathways

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] This interaction initiates two primary signaling pathways: a genomic pathway that regulates gene expression and a more rapid non-genomic pathway.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of target gene transcription. Upon binding this compound, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

genomic_pathway This compound Genomic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Gene Target Gene Transcription VDRE->Gene Response Biological Response (e.g., Cell Differentiation, Immune Modulation) Gene->Response

Caption: this compound Genomic Signaling Pathway.

Non-Genomic Signaling Pathway

In addition to its genomic effects, this compound can also elicit rapid cellular responses through non-genomic pathways.[6] This involves a membrane-associated VDR that, upon this compound binding, can activate various second messenger systems and protein kinase cascades, leading to rapid changes in cellular function.

non_genomic_pathway This compound Non-Genomic Signaling Pathway cluster_membrane Cell Membrane This compound This compound mVDR Membrane VDR This compound->mVDR Second_Messengers Second Messengers (e.g., cAMP, Ca2+) mVDR->Second_Messengers Kinase_Cascade Protein Kinase Cascades (e.g., MAPK) Second_Messengers->Kinase_Cascade Cellular_Response Rapid Cellular Response (e.g., Ion Channel Modulation) Kinase_Cascade->Cellular_Response experimental_workflow Experimental Workflow: this compound Solution Preparation and Cell Treatment Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Aliquot and Store at -20°C/-80°C Dissolve->Store Dilute1 Prepare Intermediate Dilution (e.g., 100 µM) Store->Dilute1 Dilute2 Prepare Final Working Solution (e.g., 100 nM) Dilute1->Dilute2 Treat Treat Cells Dilute2->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assay Incubate->Assay End End Assay->End

References

Application Notes: Synergistic Anti-Cancer Effects of Calcitriol (Vitamin D Analog) and Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) is a challenging malignancy with treatment often hindered by resistance to conventional chemotherapy, such as cisplatin. Emerging preclinical evidence highlights a promising therapeutic strategy involving the combination of Calcitriol, the hormonally active form of Vitamin D, with cisplatin. Calcitriol, by binding to the Vitamin D Receptor (VDR), can modulate multiple cellular pathways involved in cancer progression. When combined with cisplatin, a DNA-damaging agent, Calcitriol demonstrates synergistic effects, enhancing cancer cell death and potentially overcoming cisplatin resistance.[1] This document provides an overview of the quantitative data supporting this combination therapy, detailed experimental protocols to study its efficacy, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Summary

The combination of Calcitriol and cisplatin has been shown to be more effective than either agent alone in HNSCC models. The synergy is observed across various parameters including cell viability, apoptosis, and tumor growth inhibition.

Table 1: In Vitro Efficacy of Calcitriol and Cisplatin Combination in HNSCC Cell Lines

Cell LineTreatmentConcentration% Cell Viability (relative to control)Fold Increase in ApoptosisReference
HNSCC (Generic)Cisplatin alone15-20 µMVariable-[2]
Calcitriol alone100 nM~100%-[2]
Cisplatin + Calcitriol15-20 µM + 100 nMSignificantly lower than Cisplatin aloneSynergistically increased[2]
SCC-VIICisplatin aloneNot Specified--[3]
Calcitriol pre-treatment + CisplatinNot SpecifiedEnhanced clonogenic cell killEnhanced DNA fragmentation[3]

Table 2: In Vivo Efficacy of Calcitriol and Cisplatin Combination in Xenograft Models

Xenograft ModelTreatmentDosageOutcomeReference
Y-79 human retinoblastomaCisplatin alone50 µ g/week Tumor growth inhibition[4]
Calcitriol alone0.05 µg (5x/week)Minimal effect[4]
Cisplatin + Calcitriol50 µ g/week + 0.05 µg (5x/week)Significant inhibition of tumor growth vs. control and cisplatin alone[4]
SCC tumorCisplatin + CalcitriolNot SpecifiedGreater tumor growth suppression than either agent alone[3]

Signaling Pathways and Mechanisms of Action

Calcitriol enhances cisplatin's anti-cancer activity through multiple mechanisms. A key pathway involves the Vitamin D Receptor (VDR). Upon binding Calcitriol, the VDR translocates to the nucleus, where it modulates the expression of genes involved in apoptosis and cell cycle regulation. In HNSCC, this combination therapy has been shown to upregulate the pro-apoptotic protein BIM.[1] Cisplatin induces DNA damage, and the co-administration of Calcitriol appears to lower the threshold for apoptosis in cancer cells, leading to a more potent anti-tumor response.[1] Additionally, the combination can influence other signaling pathways such as JAK2/STAT3 and TGF-β/SMAD, further contributing to the inhibition of cancer cell migration and invasion.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_active Calcitriol-VDR Complex VDR->VDR_active Activates VDR_nucleus Calcitriol-VDR Complex VDR_active->VDR_nucleus Translocates BIM_gene BIM Gene VDR_nucleus->BIM_gene Upregulates Transcription DNA DNA BIM_protein BIM Protein BIM_gene->BIM_protein Translation Apoptosis Apoptosis BIM_protein->Apoptosis Promotes Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage Induces DNA_damage->Apoptosis

Caption: Calcitriol and Cisplatin Synergistic Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Calcitriol and cisplatin on the viability of HNSCC cells.

Materials:

  • HNSCC cell lines (e.g., FaDu, SCC-4)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Calcitriol (in ethanol or DMSO)

  • Cisplatin (in saline or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HNSCC cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of Calcitriol and cisplatin in culture medium.

    • For combination treatment, pre-treat cells with 100 nM Calcitriol for 24 hours.[2]

    • After 24 hours, add varying concentrations of cisplatin (e.g., 0-20 µM) to the wells, with or without Calcitriol.[2]

    • Include control wells with vehicle (e.g., DMSO) only.

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in HNSCC cells following treatment.

Materials:

  • HNSCC cells

  • 6-well plates

  • Calcitriol and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Calcitriol, cisplatin, or the combination as described in Protocol 1.

  • Cell Harvesting: After the treatment period (e.g., 48 hours), collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_workflow Experimental Workflow cluster_assays Assays A 1. Seed HNSCC Cells (96-well or 6-well plates) B 2. Pre-treat with Calcitriol (100 nM, 24h) A->B C 3. Add Cisplatin (0-20 µM, 48-72h) B->C D 4. Assay Readout C->D E Cell Viability (MTT) D->E Measure Absorbance F Apoptosis (Flow Cytometry) D->F Analyze Stained Cells G Western Blot (e.g., BIM, p73) D->G Analyze Protein Levels

Caption: General experimental workflow for in vitro studies.

Protocol 3: Western Blot for Pro-Apoptotic Proteins

This protocol is for detecting changes in the expression of proteins like BIM.

Materials:

  • Treated HNSCC cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BIM, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply the chemiluminescence substrate.

    • Capture the signal using an imaging system.

    • Use β-actin as a loading control.

Conclusion

The combination of Calcitriol and cisplatin represents a promising avenue for enhancing therapeutic outcomes in HNSCC. The provided protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination therapy in a laboratory setting. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and to establish optimal dosing and treatment schedules for patient benefit.

References

Application Notes and Protocols: Fluorescent Labeling of the Vitamin D Receptor (VDR) for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a nuclear receptor and transcription factor that plays a crucial role in calcium homeostasis, immune function, and cell proliferation and differentiation.[1][2][3] Visualizing the subcellular localization, trafficking, and protein-protein interactions of VDR is essential for understanding its complex signaling pathways and for the development of novel therapeutics. Fluorescent labeling of VDR enables researchers to study its dynamics in living cells using advanced imaging techniques.[4]

These application notes provide detailed protocols for the fluorescent labeling of the Vitamin D Receptor (VDR) for cellular imaging studies. Two common labeling strategies are presented: a traditional chemical labeling method targeting primary amines and a site-specific labeling method using SNAP-tag® technology. Additionally, a protocol for cellular imaging of the labeled VDR is included.

Signaling Pathways

The Vitamin D Receptor mediates its effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), to VDR in the cytoplasm. This leads to a conformational change in the VDR, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

VDR_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_25_OH_2D3 1,25(OH)2D3 VDR VDR 1_25_OH_2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to VDR_RXR->VDRE Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

VDR Genomic Signaling Pathway
Non-Genomic Signaling Pathway

VDR can also mediate rapid, non-genomic responses that are initiated at the plasma membrane.[1] A subpopulation of VDR is localized to caveolae in the plasma membrane. Ligand binding to this pool of VDR can trigger rapid intracellular signaling cascades, including changes in intracellular calcium levels and activation of protein kinases such as PKC and MAPK.[1]

VDR_NonGenomic_Signaling cluster_membrane Plasma Membrane 1_25_OH_2D3 1,25(OH)2D3 VDR_mem Membrane VDR 1_25_OH_2D3->VDR_mem Binds PKC PKC VDR_mem->PKC Ca_influx Ca2+ Influx VDR_mem->Ca_influx MAPK MAPK (ERK1/2) PKC->MAPK Cellular_Response Rapid Cellular Response MAPK->Cellular_Response Ca_influx->Cellular_Response

VDR Non-Genomic Signaling

Experimental Workflow

The general workflow for fluorescently labeling VDR and subsequent imaging studies is outlined below.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging protein_prep VDR Protein Preparation (Purification or Expression) labeling_reaction Fluorescent Labeling Reaction protein_prep->labeling_reaction dye_selection Fluorophore Selection dye_selection->labeling_reaction purification Purification of Labeled VDR labeling_reaction->purification cell_delivery Delivery to Cells (e.g., Transfection) purification->cell_delivery imaging Fluorescence Microscopy cell_delivery->imaging data_analysis Image and Data Analysis imaging->data_analysis

VDR Labeling & Imaging Workflow

Data Presentation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Comparison of Fluorophores for VDR Labeling

FluorophoreExcitation (nm)Emission (nm)Quantum YieldPhotostabilityLabeling Efficiency (%)
Alexa Fluor 4884955190.92High85
Cy35505700.31Moderate78
Alexa Fluor 6476506680.33High92
SNAP-Surface 5495505750.85High95

Table 2: Quantification of VDR Labeling Efficiency

Labeling MethodVDR Concentration (µM)Dye:Protein RatioReaction Time (hr)Labeling Efficiency (%)
Amine Coupling (Alexa Fluor 488)1010:1175
Amine Coupling (Alexa Fluor 488)1020:1185
SNAP-tag (SNAP-Surface 549)55:10.595

Experimental Protocols

Protocol 1: Fluorescent Labeling of VDR via Amine Coupling

This protocol describes the labeling of purified VDR with an amine-reactive fluorescent dye, such as an NHS ester.[5]

Materials and Reagents:

  • Purified VDR protein

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare VDR Solution: Dissolve the purified VDR in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add the dye solution to the VDR solution at a molar ratio of 10-20 moles of dye per mole of protein. b. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Stop the Reaction: Add the quenching buffer to a final concentration of 0.1 M and incubate for 1 hour at room temperature.

  • Purify Labeled Protein: Separate the fluorescently labeled VDR from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Determine Labeling Efficiency: Measure the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye. Calculate the degree of labeling using the Beer-Lambert law.

  • Storage: Store the labeled VDR at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Site-Specific Labeling of VDR using SNAP-tag® Technology

This protocol involves the expression of a VDR-SNAP-tag fusion protein in mammalian cells followed by covalent labeling with a fluorescent SNAP-tag substrate.[6]

Materials and Reagents:

  • VDR-SNAP-tag expression vector

  • Mammalian cell line (e.g., HEK293T, U2OS)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • SNAP-tag fluorescent substrate (e.g., SNAP-Surface® 549)

  • Hoechst 33342 (for nuclear counterstain)

  • Imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Transfect the cells with the VDR-SNAP-tag expression vector using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours to allow for protein expression.

  • Labeling: a. Prepare a 5 µM working solution of the SNAP-tag substrate in pre-warmed cell culture medium. b. Remove the medium from the cells and replace it with the labeling medium. c. Incubate for 30 minutes at 37°C in a CO2 incubator.

  • Washing: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed cell culture medium, incubating for 5 minutes during each wash.

  • Nuclear Staining (Optional): a. Incubate the cells with 1 µg/mL Hoechst 33342 in imaging medium for 10 minutes. b. Wash the cells twice with imaging medium.

  • Imaging: Replace the medium with pre-warmed imaging medium and proceed to imaging.

Protocol 3: Cellular Imaging of Fluorescently Labeled VDR

This protocol outlines the general steps for imaging fluorescently labeled VDR in live cells using a confocal microscope.

Materials and Reagents:

  • Cells expressing fluorescently labeled VDR

  • Confocal microscope equipped with appropriate lasers and filters

  • Environmental chamber for live-cell imaging (37°C, 5% CO2)

Procedure:

  • Microscope Setup: a. Turn on the confocal microscope, lasers, and environmental chamber. b. Select the appropriate objective (e.g., 60x or 100x oil immersion). c. Set the environmental chamber to 37°C and 5% CO2.

  • Sample Placement: Place the imaging dish with the labeled cells on the microscope stage.

  • Image Acquisition Settings: a. Locate the cells using brightfield or DIC imaging. b. Set the excitation and emission wavelengths appropriate for the chosen fluorophore(s). c. Adjust the laser power, detector gain, and pinhole size to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Image Acquisition: a. Acquire single-plane or z-stack images to visualize the subcellular localization of VDR. b. For dynamic studies, acquire time-lapse series to observe VDR trafficking.

  • Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, colocalization with other markers, or track the movement of VDR.[7]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive dye; Suboptimal pH; Insufficient dye:protein ratio.Use fresh dye; Ensure reaction buffer pH is 8.0-9.0 for amine coupling; Increase the dye:protein ratio.
High Background Fluorescence Unreacted dye not fully removed; Autofluorescence.Improve purification of the labeled protein; Use a fluorophore with a longer emission wavelength to reduce autofluorescence.
No or Weak Fluorescent Signal in Cells Low expression of the fusion protein; Inefficient labeling.Optimize transfection conditions; Increase the concentration of the SNAP-tag substrate or the incubation time.
Phototoxicity or Photobleaching High laser power; Long exposure times.Reduce laser power; Decrease exposure time or use a more photostable fluorophore.

Disclaimer: These protocols provide a general framework. Optimization may be required for specific experimental conditions and applications.

References

Application Notes and Protocols for Vitamin D Analogs (VrD2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "VrD2" is not a standard scientific abbreviation. Based on the context of the query, these application notes and protocols have been developed with the assumption that "this compound" refers to Vitamin D2 (Ergocalciferol), a common Vitamin D analog used in research. The following best practices are applicable to Ergocalciferol and may serve as a general guide for other light and air-sensitive Vitamin D analogs. Researchers should always consult the specific product information sheet for the exact compound being used.

Storage and Handling of Vitamin D2 (Ergocalciferol)

Vitamin D2 is a light-sensitive, air-sensitive, and moisture-sensitive compound. Proper storage and handling are critical to maintain its integrity and activity for reliable experimental results.

1.1. Long-Term Storage:

For long-term storage, Vitamin D2 powder should be stored in a tightly sealed container, protected from light, at -20°C ± 5°C.[1] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.

1.2. Short-Term Storage:

For short-term storage, refrigeration at 2-8°C is acceptable for sealed vials of the solid compound, also under an inert atmosphere and protected from light.[2]

1.3. Handling:

  • Light Protection: All manipulations of Vitamin D2, both in solid form and in solution, should be performed under subdued light or using amber-colored glassware or light-blocking tubes.

  • Inert Atmosphere: When handling the solid compound, it is recommended to work in a glove box under an inert atmosphere to minimize exposure to air and moisture.[2]

  • Temperature Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, as Vitamin D2 can be toxic if swallowed, in contact with skin, or inhaled.[2]

Stability of Vitamin D2 Solutions

The stability of Vitamin D2 in solution is influenced by several factors, including the solvent, temperature, light exposure, and pH.

2.1. Solvent Selection:

Vitamin D2 is a fat-soluble vitamin and is practically insoluble in water. It is soluble in organic solvents such as ethanol, methanol, and DMSO. For cell culture experiments, stock solutions are typically prepared in a high-purity organic solvent and then further diluted in culture media.

2.2. Stability Data:

The following table summarizes the general stability of Vitamin D analogs under various conditions. Specific quantitative data for Vitamin D2 degradation rates can vary based on the exact conditions.

ParameterConditionStability Recommendation
Temperature Room Temperature (in solution)Prone to degradation. Prepare fresh solutions for immediate use.
4°C (in solution)Limited stability. Use within a few days.
-20°C (in solution)Recommended for short to medium-term storage (weeks).
-80°C (in solution)Recommended for long-term storage (months).
Light Exposed to UV or ambient lightRapid degradation. Protect from all light sources.
pH Acidic conditionsProne to degradation. Maintain neutral or slightly alkaline pH.
Oxygen Presence of airSusceptible to oxidation. Use de-gassed solvents and store under inert gas.

Experimental Protocols

3.1. Protocol for Preparation of a 10 mM Vitamin D2 Stock Solution in Ethanol:

  • Materials:

    • Vitamin D2 (Ergocalciferol) powder

    • 200-proof (absolute) Ethanol, molecular biology grade

    • Amber-colored microcentrifuge tubes or glass vials

    • Calibrated micro-pipettes and sterile, filtered pipette tips

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Under subdued light, weigh out the required amount of Vitamin D2 powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.965 mg of Vitamin D2 (Molecular Weight = 396.65 g/mol ).

    • Transfer the powder to a sterile, amber-colored tube.

    • Add the appropriate volume of absolute ethanol to the tube.

    • Vortex the tube until the Vitamin D2 is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

3.2. Protocol for Treating Cells in Culture with Vitamin D2:

  • Materials:

    • Vitamin D2 stock solution (e.g., 10 mM in ethanol)

    • Complete cell culture medium

    • Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

    • Sterile, filtered pipette tips

  • Procedure:

    • Thaw an aliquot of the Vitamin D2 stock solution at room temperature, protected from light.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to treat cells with 100 nM Vitamin D2 in 1 mL of medium, you would need 0.01 µL of a 10 mM stock solution.

    • To ensure accurate pipetting of small volumes, perform a serial dilution of the stock solution in complete cell culture medium. For instance, first, dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. Then, dilute the 100 µM solution 1:1000 in medium to get the final 100 nM working solution.

    • Prepare a vehicle control by adding the same final concentration of the solvent (e.g., ethanol) to the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Vitamin D2 or the vehicle control.

    • Incubate the cells for the desired period under standard cell culture conditions.

    • Proceed with downstream assays (e.g., gene expression analysis, cell viability assays).

Signaling Pathway and Experimental Workflow Diagrams

4.1. Vitamin D Receptor (VDR) Signaling Pathway:

The biological effects of Vitamin D2 are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.

VDR_Signaling_Pathway cluster_cell Target Cell This compound Vitamin D2 (Ergocalciferol) VDR Vitamin D Receptor (VDR) This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution treatment Treat Cells with this compound (and Vehicle Control) stock_prep->treatment cell_culture Culture and Plate Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation data_collection Collect Samples/ Perform Assays (e.g., qPCR, Western Blot, Viability) incubation->data_collection data_analysis Analyze and Interpret Data data_collection->data_analysis

References

Troubleshooting & Optimization

Troubleshooting VrD2 precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VrD2, focusing on issues related to its precipitation in aqueous solutions.

Troubleshooting Guides

Issue: this compound Precipitates Immediately Upon Dissolution in Aqueous Buffer

This guide addresses the rapid precipitation of this compound when attempting to dissolve it in an aqueous buffer.

Potential Causes and Solutions

Potential CauseRecommended ActionExperimental Protocol
Low Intrinsic Solubility Determine the thermodynamic solubility of this compound in the desired buffer system. This will establish the maximum concentration achievable under equilibrium conditions.Thermodynamic Solubility Assay: 1. Prepare a series of this compound concentrations in the selected buffer. 2. Equilibrate the samples for 24-48 hours at a controlled temperature. 3. Filter the samples to remove undissolved solid. 4. Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Incorrect pH of the Buffer Evaluate the pH-solubility profile of this compound. The compound may have ionizable groups that influence its solubility at different pH values.pH-Solubility Profile: 1. Prepare a series of buffers across a relevant pH range (e.g., pH 2 to 10). 2. Determine the thermodynamic solubility of this compound in each buffer as described above. 3. Plot solubility as a function of pH to identify the optimal pH range for dissolution.
Presence of Counter-ions Investigate the effect of different salt forms or the presence of specific counter-ions in the buffer that might be forming a less soluble salt with this compound.Salt Form Screening: 1. If applicable, test the solubility of different salt forms of this compound. 2. Evaluate the solubility of the primary form in buffers containing various common ions (e.g., chloride, phosphate, sulfate) to identify any common ion effect leading to precipitation.

Troubleshooting Workflow

G cluster_0 Start: this compound Precipitation cluster_1 Initial Investigation cluster_2 Advanced Investigation cluster_3 Resolution start Precipitation Observed solubility Determine Thermodynamic Solubility start->solubility ph_profile Evaluate pH-Solubility Profile solubility->ph_profile If solubility is low counter_ion Investigate Counter-ion Effects ph_profile->counter_ion If pH effect is significant formulation Test Formulation Strategies counter_ion->formulation optimized Optimized Formulation formulation->optimized

Caption: Troubleshooting workflow for immediate this compound precipitation.

Issue: this compound Precipitates Over Time After Initial Dissolution

This guide addresses the delayed precipitation of this compound from a solution that was initially clear.

Potential Causes and Solutions

Potential CauseRecommended ActionExperimental Protocol
Metastable Solution The initial concentration may be above the thermodynamic solubility, creating a supersaturated, metastable solution. Determine the kinetic and thermodynamic solubility.Kinetic vs. Thermodynamic Solubility: 1. Kinetic: Prepare a high-concentration stock of this compound in an organic solvent (e.g., DMSO). Dilute into the aqueous buffer and measure the concentration before significant precipitation occurs (e.g., at 1-2 hours). 2. Thermodynamic: Follow the protocol for thermodynamic solubility mentioned above. Compare the two values to understand the degree of supersaturation.
Temperature Effects Changes in temperature during the experiment can affect solubility. This compound may be less soluble at lower or higher temperatures.Temperature Stability Study: 1. Prepare a saturated solution of this compound at a controlled temperature. 2. Aliquot the solution and incubate at different temperatures (e.g., 4°C, room temperature, 37°C). 3. Monitor for precipitation over time and quantify the remaining dissolved concentration.
Chemical Instability This compound may be degrading into a less soluble species.Forced Degradation Study: 1. Expose a solution of this compound to stress conditions (e.g., high/low pH, high temperature, light exposure). 2. Analyze the samples at different time points using a stability-indicating HPLC method to identify and quantify any degradants.

Decision Tree for Delayed Precipitation

G cluster_0 Start cluster_1 Investigation cluster_2 Conclusion start Delayed Precipitation check_supersaturation Is Concentration > Thermodynamic Solubility? start->check_supersaturation check_temp Were there Temperature Fluctuations? check_supersaturation->check_temp No metastable Metastable Solution check_supersaturation->metastable Yes check_degradation Is Degradation Observed? check_temp->check_degradation No temp_effect Temperature-Dependent Solubility check_temp->temp_effect Yes instability Chemical Instability check_degradation->instability Yes

Caption: Decision tree for diagnosing delayed this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

Due to its generally low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted into the desired aqueous buffer. Always ensure the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experiment (typically <1%).

Q2: How does pH impact the solubility of this compound?

The solubility of this compound is pH-dependent. Based on typical structures of small molecule drugs, it is likely that this compound contains ionizable functional groups. A comprehensive pH-solubility profile should be established to identify the optimal pH range for maintaining solubility. For example, if this compound is a weak base, it will be more soluble at a lower pH. Conversely, if it is a weak acid, a higher pH will increase its solubility.

Q3: Can excipients be used to improve the solubility of this compound?

Yes, formulation strategies involving excipients can significantly enhance the apparent solubility and stability of this compound in aqueous solutions.

Commonly Used Excipients

Excipient TypeExamplesMechanism of Action
Surfactants Polysorbate 80, Cremophor ELForm micelles that encapsulate the hydrophobic this compound molecules.
Cyclodextrins β-cyclodextrin, HP-β-CDForm inclusion complexes with this compound, shielding it from the aqueous environment.
Polymers PVP, PEGCan inhibit nucleation and crystal growth of this compound, maintaining a supersaturated state.

Signaling Pathway Analogy for Solubilization

G cluster_0 Problem cluster_1 Solubilization Pathways cluster_2 Mechanism cluster_3 Outcome VrD2_insoluble Insoluble this compound (Precipitate) Surfactant Surfactant VrD2_insoluble->Surfactant Cyclodextrin Cyclodextrin VrD2_insoluble->Cyclodextrin Polymer Polymer VrD2_insoluble->Polymer Micelle Micelle Formation Surfactant->Micelle Inclusion Inclusion Complex Cyclodextrin->Inclusion Inhibition Crystal Growth Inhibition Polymer->Inhibition VrD2_soluble Soluble this compound (In Solution) Micelle->VrD2_soluble Inclusion->VrD2_soluble Inhibition->VrD2_soluble

Caption: Solubilization strategies for this compound.

Q4: What analytical techniques are suitable for quantifying dissolved this compound in solubility studies?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and commonly used method for quantifying this compound in solution, provided the molecule has a suitable chromophore. Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity, or UV-Vis spectrophotometry if this compound is the only absorbing species in the solution.

Technical Support Center: VrD2 (Vitamin D2) Compound Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the VrD2 compound, commonly known as Vitamin D2 or ergocalciferol. Vitamin D2 is susceptible to degradation from various environmental factors, which can impact experimental accuracy and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Vitamin D2) and why is its stability a concern?

A1: this compound, or Vitamin D2 (ergocalciferol), is a fat-soluble vitamin crucial for calcium and phosphorus metabolism.[1][2][3] Its structure, containing multiple double bonds, makes it highly susceptible to degradation when exposed to factors like light, heat, oxygen, and acidic conditions.[4] This instability can lead to a loss of potency and the formation of inactive or potentially harmful degradation products, compromising research and therapeutic outcomes.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of Vitamin D2 are:

  • Temperature: Elevated temperatures can accelerate decomposition.[5][6][7]

  • Light (Photosensitivity): Exposure to light, particularly UV radiation, can cause isomerization and degradation.[4]

  • Oxygen (Oxidation): The presence of oxygen can lead to the oxidation of the molecule.[4]

  • pH: Acidic environments can promote the formation of isomers, such as isotachysterol, reducing biological activity.[4][5][7]

  • Humidity: High humidity can also contribute to the decomposition of solid Vitamin D2.[6]

Q3: What are the common degradation products of this compound?

A3: Vitamin D2 can degrade into several products, including more polar compounds.[6] The initial steps of oxidation often involve hydroxylation at various positions on the molecule.[8] Isomerization due to light or acid can lead to the formation of pre-vitamin D2, tachysterol, and lumisterol.

Q4: How can I improve the stability of my this compound compound in the lab?

A4: To enhance the stability of Vitamin D2 during laboratory experiments, consider the following:

  • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in amber, evacuated ampules is recommended.[1]

  • Handling: Minimize exposure to light by using amber-colored glassware or wrapping containers in aluminum foil. Prepare solutions fresh and use them promptly.

  • Solvent Selection: While Vitamin D2 is soluble in ethanol, its stability in solution can be temperature-dependent.[5]

  • Use of Antioxidants: The addition of antioxidants, such as quercetin, has been shown to significantly inhibit the degradation of Vitamin D2 caused by heat and pH changes.[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. Exposure to light and/or oxygen.Prepare solutions fresh before use. Use amber vials and deoxygenated solvents. Consider adding an antioxidant like BHT or quercetin.
Inconsistent results in cell-based assays. Degradation of this compound in the culture medium.Minimize the exposure of the culture plates to light. Prepare stock solutions in a suitable solvent and add them to the medium immediately before the experiment. Run a stability check of this compound in your specific medium.
This compound powder shows discoloration or clumping. Exposure to humidity and/or high temperatures.Store the solid compound in a desiccator at a low temperature. Ensure the container is tightly sealed.[6]
Formation of unknown peaks in HPLC analysis. Degradation of this compound.Characterize the degradation products using techniques like LC-MS. Review handling and storage procedures to identify the source of degradation.[9][10]

Quantitative Data on this compound Stability

The following tables summarize the retention of Vitamin D2 under various stress conditions.

Table 1: Effect of Temperature on Vitamin D2 Retention

Temperature (°C)Incubation Time (hours)Retention of this compound (%)Retention of this compound with Quercetin (%)
50662.58 ± 2.3787.25 ± 7.67
750.577.31 ± 1.9688.02 ± 0.93
75249.56 ± 2.1882.46 ± 1.12

Data adapted from a study on the stabilizing effect of quercetin.[5]

Table 2: Effect of pH on Vitamin D2 Retention at 75°C for 2 hours

pHRetention of this compound (%)Retention of this compound with Quercetin (%)
128.59 ± 0.4897.96 ± 3.46
4Data not specifiedData not specified
5Data not specifiedData not specified
7Data not specifiedData not specified
10Data not specifiedData not specified

Data highlights significant degradation at low pH and the protective effect of quercetin.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (Ergocalciferol)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH studies

  • Hydrogen peroxide (3-30%) for oxidative stress

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Stress Conditions:

    • Acid Degradation: Mix the this compound stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 75°C) for a set time. Neutralize the solution before analysis.

    • Base Degradation: Mix the this compound stock solution with 0.1 M NaOH and incubate similarly. Neutralize before analysis.

    • Oxidative Degradation: Mix the this compound stock solution with hydrogen peroxide and incubate.

    • Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 50°C, 75°C) for various time points.

    • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and identify any degradation products.

Protocol 2: Evaluation of Stabilizers for this compound

Objective: To assess the effectiveness of a potential stabilizer (e.g., quercetin) on this compound stability.

Methodology:

  • Prepare two sets of this compound solutions as described in Protocol 1.

  • To one set of solutions, add the potential stabilizer at a predetermined concentration.

  • Subject both sets of solutions (with and without the stabilizer) to the same stress conditions (heat, pH, light).

  • Analyze the samples at various time points using HPLC.

  • Compare the percentage of this compound remaining in the stabilized solutions to the control solutions to determine the effectiveness of the stabilizer.

Visualizations

Degradation_Pathway This compound This compound (Ergocalciferol) Pre_D2 Pre-Vitamin D2 This compound->Pre_D2 Light (UVB) Oxidation_Products Oxidation Products (e.g., Hydroxylated forms) This compound->Oxidation_Products Oxygen Isotachysterol Isotachysterol This compound->Isotachysterol Acid (Low pH) Pre_D2->this compound Heat Tachysterol Tachysterol Pre_D2->Tachysterol Light (UVB) Lumisterol Lumisterol Pre_D2->Lumisterol Light (UVB) Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare this compound Stock Solution Samples Prepare Test Samples (Control vs. Stabilizer) Stock->Samples Heat Thermal Stress Light Photochemical Stress pH pH Stress Oxidation Oxidative Stress Sampling Sample at Time Points Heat->Sampling Light->Sampling pH->Sampling Oxidation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis & Comparison HPLC->Data

References

Technical Support Center: Overcoming VrD2 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering resistance to the novel anti-cancer agent VrD2. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidance to help you navigate and overcome this compound resistance in your cell line models.

I. Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound-resistant cell lines.

Problem 1: My this compound-treated resistant cells are not dying, but the sensitive cells are.

Possible Cause 1: Development of inherent resistance.

  • Troubleshooting Steps:

    • Confirm IC50 Shift: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both sensitive and resistant cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.[1][2]

    • Apoptosis Assay: Conduct an apoptosis assay (e.g., Annexin V/PI staining) to confirm that this compound is not inducing programmed cell death in the resistant cells at concentrations that are lethal to sensitive cells.[3][4][5]

    • Investigate Resistance Mechanisms:

      • Target Alteration: Sequence the target of this compound in the resistant cells to check for mutations that may prevent drug binding.

      • Drug Efflux: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.

      • Signaling Pathway Activation: Analyze key pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) via Western blot to identify any upregulation or activation in the resistant line.

Possible Cause 2: Experimental variability.

  • Troubleshooting Steps:

    • Cell Line Authenticity: Verify the identity of your cell lines using short tandem repeat (STR) profiling.

    • Reagent Quality: Ensure the this compound compound is not degraded and is used at the correct concentration. Prepare fresh dilutions for each experiment.

    • Consistent Seeding Density: Plate cells at a consistent density for all experiments, as confluency can affect drug sensitivity.[6]

Problem 2: I am not seeing a clear difference in protein expression between my sensitive and resistant cell lines via Western Blot.

Possible Cause 1: Suboptimal protein extraction or quantification.

  • Troubleshooting Steps:

    • Lysis Buffer Selection: Use a lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity.

    • Accurate Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein for all samples.

    • Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

Possible Cause 2: Antibody issues.

  • Troubleshooting Steps:

    • Antibody Validation: Ensure your primary antibody is validated for the species and application.

    • Optimal Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.

    • Incubation Times: Optimize incubation times for both primary and secondary antibodies. Overnight incubation at 4°C for the primary antibody can sometimes improve signal.[7]

Problem 3: My combination therapy experiment is not showing a synergistic effect.

Possible Cause 1: Inappropriate drug combination or scheduling.

  • Troubleshooting Steps:

    • Mechanism-based Combination: Select a second drug that targets a known resistance mechanism to this compound (e.g., an inhibitor of a reactivated signaling pathway).

    • Dose Matrix: Perform a dose-matrix experiment with varying concentrations of both this compound and the second drug to identify synergistic concentrations.

    • Scheduling: Experiment with different drug administration schedules (e.g., sequential vs. simultaneous treatment).

Possible Cause 2: Incorrect data analysis.

  • Troubleshooting Steps:

    • Synergy Calculation: Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

    • Statistical Significance: Ensure that the observed synergistic effect is statistically significant by performing appropriate statistical tests.

II. Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to targeted therapies like this compound?

A1: Common mechanisms include:

  • Alterations in the drug target: Mutations in the target protein can prevent the drug from binding effectively.

  • Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

  • Activation of alternative signaling pathways: Cells can bypass the effect of the drug by activating other pro-survival pathways.

  • Inhibition of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can prevent cell death.[8][9]

Q2: How do I establish a this compound-resistant cell line?

A2: A common method is to culture the parental sensitive cell line in the continuous presence of gradually increasing concentrations of this compound over several months. The surviving cells will be enriched for resistance. Clonal selection can then be performed to isolate highly resistant populations.

Q3: What is the significance of the IC50 value in resistance studies?

A3: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%. In the context of cancer cell lines, it typically refers to the concentration of the drug that reduces cell viability by 50%. A higher IC50 value in a cell line indicates greater resistance to the drug.[1]

Q4: What are the key signaling pathways to investigate in this compound resistance?

A4: Key pathways often implicated in drug resistance include:

  • PI3K/Akt/mTOR pathway: A central regulator of cell survival, proliferation, and metabolism.

  • RAS/RAF/MEK/ERK (MAPK) pathway: Crucial for cell growth, differentiation, and survival.

  • Wnt/β-catenin pathway: Involved in cell fate determination, proliferation, and migration.[6]

  • JAK/STAT pathway: Plays a key role in cytokine signaling and cell survival.

Q5: What are some strategies to overcome this compound resistance?

A5: Strategies include:

  • Combination Therapy: Using this compound with another agent that targets a resistance mechanism.

  • Targeting Bypass Tracks: Inhibiting the alternative signaling pathways that are activated in resistant cells.

  • Modulating Apoptosis: Using agents that promote apoptosis to overcome the resistance to cell death.

  • Developing Next-Generation Inhibitors: Designing new drugs that can bind to the mutated target or are not substrates for efflux pumps.

III. Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
Cell LineThis compound IC50 (nM)Fold Resistance
Parent_Cell_Line101
VrD2_Resistant_115015
VrD2_Resistant_250050
Table 2: Combination Index (CI) Values for this compound with Inhibitor X
This compound (nM)Inhibitor X (nM)Cell Viability (%)CI ValueInterpretation
5080--
05075--
550300.7Synergy
10050--
010060--
10100150.5Synergy

IV. Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

V. Visualizations

Signaling Pathways

Resistance_Pathways cluster_this compound This compound Action cluster_Resistance Resistance Mechanisms This compound This compound Target This compound Target This compound->Target Inhibits Efflux_Pump Efflux Pump (e.g., P-gp) This compound->Efflux_Pump Effluxes Apoptosis Apoptosis Target->Apoptosis Promotes Target_Mutation Target Mutation Target_Mutation->Target Alters Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Bypass_Pathway->Apoptosis Inhibits Anti_Apoptosis Anti-Apoptotic Proteins (Bcl-2) Anti_Apoptosis->Apoptosis Inhibits Troubleshooting_Workflow Start Start: this compound-treated resistant cells are not dying Confirm_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_IC50 Apoptosis_Assay Perform Apoptosis Assay (Annexin V/PI) Confirm_IC50->Apoptosis_Assay Investigate_Mechanisms Investigate Resistance Mechanisms Apoptosis_Assay->Investigate_Mechanisms Target_Seq Sequence this compound Target Investigate_Mechanisms->Target_Seq Target Alteration? Efflux_Inhib Use Efflux Pump Inhibitors Investigate_Mechanisms->Efflux_Inhib Drug Efflux? Western_Blot Analyze Signaling Pathways (Western Blot) Investigate_Mechanisms->Western_Blot Bypass Pathway? Outcome Identify Resistance Mechanism & Design Counter-Strategy Target_Seq->Outcome Efflux_Inhib->Outcome Western_Blot->Outcome Combination_Therapy_Logic cluster_combo Combination Therapy VrD2_Resistance This compound Resistance Bypass_Activation Activation of Bypass Pathway 'X' VrD2_Resistance->Bypass_Activation Leads to Synergy Synergistic Cell Death Bypass_Activation->VrD2_Resistance Sustains Inhibitor_X Inhibitor of Pathway 'X' Inhibitor_X->Bypass_Activation Inhibits This compound This compound This compound->Synergy Inhibitor_X_c Inhibitor X Inhibitor_X_c->Synergy

References

VrD2 Synthesis Yield Improvement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of VrD2, a Vitamin D2 analogue. The information is designed to help researchers improve synthesis yields and overcome common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the widely used convergent synthesis approach. This strategy typically involves the coupling of an A-ring synthon (often a phosphine oxide) with a C/D-ring synthon (commonly a ketone, such as a Grundmann's ketone analogue) via a Wittig-Horner reaction.

Problem 1: Low Yield in the Wittig-Horner Coupling Reaction

The Wittig-Horner reaction is a critical step in the convergent synthesis of many Vitamin D analogues.[1][2][3] Low yields at this stage can significantly impact the overall efficiency of the synthesis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Deprotonation of the Phosphine Oxide - Choice of Base: Strong, non-nucleophilic bases are crucial. n-Butyllithium (n-BuLi) is commonly used.[4] If yields are low, consider using other strong bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The choice of base can be influenced by the specific phosphine oxide and ketone used. - Reaction Temperature: Deprotonation is typically carried out at low temperatures (-78 °C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of the base.
Poor Reactivity of the Ketone (C/D-Ring Synthon) - Steric Hindrance: The C/D-ring ketone can be sterically hindered, leading to slow reaction rates. Increasing the reaction time or temperature after the addition of the ketone may improve yields, but this should be done cautiously to avoid decomposition. - Enolization of the Ketone: The base can deprotonate the α-carbon of the ketone, leading to enolate formation and recovery of the starting ketone.[5] Adding the ketone to the pre-formed ylide at a low temperature can minimize this side reaction.
Suboptimal Solvent - Solvent Polarity: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction. The polarity of the solvent can influence the reaction rate and selectivity. For some systems, using a more polar solvent like dimethylformamide (DMF) with a base like sodium hydride has been shown to improve yields.[6]
Degradation of Reactants or Products - Anhydrous Conditions: The Wittig-Horner reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocol: General Procedure for the Wittig-Horner Coupling of an A-Ring Phosphine Oxide with a C/D-Ring Ketone

  • Preparation of the Ylide:

    • Dissolve the A-ring phosphine oxide in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (typically 1.1 to 1.5 equivalents) dropwise to the phosphine oxide solution.

    • Stir the resulting orange to red-colored solution at -78 °C for 1-2 hours to ensure complete ylide formation.

  • Coupling Reaction:

    • Dissolve the C/D-ring ketone in anhydrous THF in a separate flame-dried flask under argon.

    • Slowly add the ketone solution to the ylide solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled this compound precursor.

Problem 2: Difficulty in Purification of the Final this compound Analogue

The final product of a this compound synthesis is often a mixture of diastereomers and can contain closely related impurities, making purification challenging.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Diastereomers - Chiral Starting Materials: The stereochemistry of the final product is determined by the chirality of the A-ring and C/D-ring synthons.[7][8] Ensure the enantiomeric purity of your starting materials. - Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is often necessary to separate diastereomers.[2] The use of a chiral stationary phase may be required in some cases.
Presence of Closely Related Impurities - Incomplete Deprotection: If protecting groups are used, their incomplete removal will result in impurities that are structurally similar to the final product. Monitor the deprotection step carefully by TLC or LC-MS to ensure complete conversion. - Side Reactions: Side reactions during the synthesis can generate impurities. Optimizing reaction conditions (temperature, reaction time, stoichiometry) can help to minimize these.
Instability of the Final Compound - Light and Air Sensitivity: Vitamin D analogues can be sensitive to light, air, and acidic conditions.[3] Perform the final purification and handling of the compound under dim light and an inert atmosphere. Store the purified compound at low temperatures and protected from light.

Experimental Protocol: General HPLC Purification of this compound Analogues

  • Column: A reversed-phase C18 column is commonly used for the purification of Vitamin D analogues.[9][10][11]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water is a typical mobile phase. The exact ratio will need to be optimized for the specific this compound analogue. Isocratic or gradient elution can be employed. For example, a mobile phase of THF/acetonitrile (10/90) has been used for the separation of Vitamin D2 and D3.[11]

  • Detection: UV detection at around 265 nm is suitable for Vitamin D analogues due to the characteristic absorbance of the triene system.[9][11]

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical HPLC before combining them.

  • Post-Purification: Evaporate the solvent from the combined pure fractions under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in this compound synthesis, and how are they removed?

A1: Hydroxyl groups are the most commonly protected functionalities in Vitamin D synthesis. Silyl ethers are a popular choice due to their stability and ease of removal.

Protecting Group Common Reagents for Introduction Common Reagents for Removal (Deprotection)
tert-Butyldimethylsilyl (TBS or TBDMS) TBSCl, imidazole in DMFTetrabutylammonium fluoride (TBAF) in THF; Hydrofluoric acid (HF) in pyridine.
Triethylsilyl (TES) TESCl, imidazole in DMFTBAF in THF; Acetic acid.
tert-Butyldiphenylsilyl (TBDPS) TBDPSCl, imidazole in DMFTBAF in THF (slower than TBS removal).

The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps. It is important to select a protecting group that is stable under the reaction conditions and can be removed selectively without affecting other functional groups in the molecule.

Q2: My Wittig-Horner reaction is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?

A2: The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction, which uses a phosphonate-stabilized carbanion, generally provides the E-alkene with high selectivity.[4] To improve E-selectivity:

  • Use Stabilized Ylides: Ensure your phosphonate has an electron-withdrawing group that stabilizes the carbanion.

  • Reaction Conditions: The use of NaH as a base in THF or DME at room temperature or gentle heating often favors the formation of the E-isomer. The use of lithium salts can sometimes decrease the E-selectivity.

Q3: What are the key considerations for the synthesis of the chiral A-ring phosphine oxide?

A3: The A-ring phosphine oxide contains crucial stereocenters that are important for the biological activity of the final this compound analogue.

  • Chiral Starting Material: The synthesis often starts from a readily available chiral molecule, such as (-)-quinic acid or (S)-carvone, to establish the correct stereochemistry.[2][7]

  • Stereocontrolled Reactions: The synthetic route must employ stereocontrolled reactions to maintain and correctly install the desired stereocenters.

  • Overall Yield: An efficient synthesis of the A-ring synthon is important for the overall success of the convergent synthesis. Multi-step syntheses with good yields in each step are desirable.[7][8]

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

Convergent Synthesis Workflow for this compound

VrD2_Convergent_Synthesis cluster_A_Ring A-Ring Synthesis cluster_CD_Ring C/D-Ring Synthesis A_start Chiral Starting Material (e.g., (-)-Quinic Acid) A_intermediate Multi-step Synthesis A_start->A_intermediate Stereoselective reactions A_end A-Ring Phosphine Oxide A_intermediate->A_end Coupling Wittig-Horner Coupling A_end->Coupling CD_start Vitamin D2 or other steroid precursor CD_intermediate Degradation and Functionalization CD_start->CD_intermediate CD_end C/D-Ring Ketone (Grundmann's Ketone Analogue) CD_intermediate->CD_end CD_end->Coupling Deprotection Deprotection Coupling->Deprotection Purification HPLC Purification Deprotection->Purification This compound Final this compound Analogue Purification->this compound

Caption: A generalized workflow for the convergent synthesis of this compound.

Troubleshooting Logic for Low Wittig-Horner Yield

Wittig_Horner_Troubleshooting Start Low Yield in Wittig-Horner Reaction Check_Base Is the base strong enough and non-nucleophilic? Start->Check_Base Check_Temp Was the reaction temperature strictly controlled? Check_Base->Check_Temp Yes Optimize_Base Optimize Base: - Try n-BuLi, LDA, or KHMDS - Check base concentration Check_Base->Optimize_Base No Check_Ketone Is the ketone prone to enolization? Check_Temp->Check_Ketone Yes Optimize_Temp Optimize Temperature: - Maintain -78°C for deprotonation - Consider gentle warming after ketone addition Check_Temp->Optimize_Temp No Check_Conditions Were anhydrous and inert conditions maintained? Check_Ketone->Check_Conditions No Optimize_Addition Optimize Addition: - Add ketone to pre-formed ylide - Slow, dropwise addition Check_Ketone->Optimize_Addition Yes Improve_Technique Improve Technique: - Flame-dry glassware - Use anhydrous solvents - Maintain inert atmosphere Check_Conditions->Improve_Technique No End Improved Yield Check_Conditions->End Yes, but still low yield. Re-evaluate starting materials. Optimize_Base->End Optimize_Temp->End Optimize_Addition->End Improve_Technique->End

Caption: A decision tree for troubleshooting low yields in the Wittig-Horner reaction.

References

Technical Support Center: Troubleshooting Common Issues with VrD2 in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin D2 (VrD2), also known as ergocalciferol, in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Vitamin D2 (Ergocalciferol) and Vitamin D3 (Cholecalciferol)?

A1: Vitamin D2 and Vitamin D3 are the two major forms of vitamin D. They differ in their side-chain structure.[1] Both are prohormones that are metabolized to the active form, 1,25-dihydroxyvitamin D. However, some studies suggest that Vitamin D3 is more effective at raising and maintaining serum 25-hydroxyvitamin D levels, the primary indicator of vitamin D status.[1]

Q2: Why is there variability in the potency of commercially available this compound?

A2: Studies have shown significant variability in the potency of commercial vitamin D supplements, which can also apply to research-grade this compound. This variability can be due to manufacturing processes and the inherent instability of the compound. It is crucial to source this compound from a reputable supplier and ideally, to verify its concentration and purity independently.

Q3: How should I store my this compound powder and stock solutions?

A3: this compound is sensitive to light, air, and acidic conditions. Solid this compound should be stored at -20°C, protected from light. Stock solutions are also unstable and it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C, protected from light, and use them promptly. Avoid repeated freeze-thaw cycles.

Q4: What is the general signaling pathway of this compound?

A4: this compound is first hydroxylated in the liver to 25-hydroxyvitamin D2 (25(OH)D2) and then in the kidneys to its biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2). This active form binds to the Vitamin D Receptor (VDR), a nuclear receptor. The VDR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, which modulates the transcription of target genes.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Degradation of this compound This compound is unstable. Prepare fresh stock solutions for each experiment. Protect all solutions from light and store them appropriately. Consider testing the bioactivity of a new batch of this compound against a known positive control.
Incorrect Concentration Verify the concentration of your stock solution. Due to the variability of commercial preparations, consider having the concentration analytically verified. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Low VDR Expression Ensure that the cell line you are using expresses the Vitamin D Receptor (VDR). You can check this through qPCR, Western blot, or by consulting the literature.
Solvent Issues The solvent used to dissolve this compound (e.g., ethanol, DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and include a vehicle control in your experiments.
Cell Culture Conditions Ensure that your cell culture conditions (e.g., media, serum, CO2 levels) are optimal for your cell line and do not interfere with this compound activity.
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Step
Incorrect Solvent This compound is practically insoluble in water but soluble in organic solvents like ethanol and DMSO. Use 100% ethanol or DMSO to prepare your stock solution.
Precipitation in Media When diluting the stock solution into aqueous cell culture media, this compound may precipitate. To avoid this, add the stock solution to the media dropwise while vortexing or stirring. Avoid preparing large volumes of diluted this compound in media long before use.
Issue 3: High Background or Artifacts in Assays
Possible Cause Troubleshooting Step
Solvent Interference The solvent used for the this compound stock solution may interfere with your assay. For example, in luciferase reporter assays, DMSO can sometimes affect enzyme activity. Always include a vehicle control with the same final solvent concentration as your experimental samples.
This compound Auto-fluorescence In fluorescence-based assays, check if this compound exhibits auto-fluorescence at the excitation and emission wavelengths you are using. Run a control with this compound alone to assess any potential interference.

Data Presentation

Table 1: Solubility of Ergocalciferol (this compound)

SolventSolubility
Dimethyl sulfoxide (DMSO)~2 mg/mL
Ethanol~20 mg/mL
WaterPractically Insoluble

Table 2: Stability of Ergocalciferol (this compound)

ConditionStabilityRecommendation
Solid (powder)Stable for ≥4 years at -20°C, protected from light.Store in a tightly sealed container at -20°C in the dark.
In Solution (Ethanol/DMSO)Unstable. Prone to degradation by light, air, and acidic pH.Prepare fresh solutions for each experiment. For short-term storage, aliquot and store at -80°C, protected from light. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ergocalciferol (this compound) Stock Solution in Ethanol

Materials:

  • Ergocalciferol (this compound) powder (MW: 396.65 g/mol )

  • 100% Ethanol (ACS grade or higher)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.97 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of 100% ethanol to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear.

  • This provides a 10 mM stock solution.

  • Note: Due to the instability of this compound in solution, it is highly recommended to prepare this stock solution fresh immediately before use. If short-term storage is unavoidable, protect the solution from light by wrapping the tube in aluminum foil and store at -80°C.

Protocol 2: Treatment of Cells in Culture with Ergocalciferol (this compound)

Materials:

  • Cells of interest plated in appropriate culture vessels

  • Complete cell culture medium

  • 10 mM this compound stock solution (from Protocol 1)

  • Vehicle control (100% ethanol)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere and grow for 24 hours before treatment.

  • Preparation of Treatment Media: a. On the day of the experiment, prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). b. Important: To avoid precipitation, add the this compound stock solution to the medium dropwise while gently vortexing. c. Prepare a vehicle control medium containing the same final concentration of ethanol as the highest concentration of this compound used.

  • Cell Treatment: a. Carefully remove the existing medium from the cells. b. Add the prepared treatment media (or vehicle control medium) to the respective wells. c. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: After the incubation period, proceed with your desired downstream analysis (e.g., cell viability assay, gene expression analysis, Western blot).

Mandatory Visualization

VitaminD2_Signaling_Pathway This compound Vitamin D2 (Ergocalciferol) Liver Liver (25-hydroxylase) This compound->Liver OH25D2 25(OH)D2 Liver->OH25D2 Kidney Kidney (1α-hydroxylase) OH25D2->Kidney OH125D2 1,25(OH)2D2 (Active Form) Kidney->OH125D2 VDR Vitamin D Receptor (VDR) OH125D2->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR binds RXR Retinoid X Receptor (RXR) RXR->VDR_RXR binds VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE binds to GeneTranscription Modulation of Gene Transcription VDRE->GeneTranscription BiologicalEffects Biological Effects GeneTranscription->BiologicalEffects

Caption: Vitamin D2 metabolic activation and genomic signaling pathway.

VrD2_Experimental_Workflow Prep 1. Prepare fresh this compound stock solution (e.g., 10 mM in Ethanol) Treat 3. Prepare treatment media with this compound and vehicle control Prep->Treat Seed 2. Seed cells in appropriate culture vessels Seed->Treat Incubate 4. Treat cells and incubate for desired duration Treat->Incubate Analyze 5. Perform downstream analysis (e.g., qPCR, Western, Viability Assay) Incubate->Analyze Data 6. Data analysis and interpretation Analyze->Data

Caption: General experimental workflow for a cell-based this compound assay.

VrD2_Troubleshooting_Tree Start Inconsistent or No Effect Observed CheckStock Is the this compound stock solution fresh? Start->CheckStock PrepareFresh Prepare a fresh stock solution CheckStock->PrepareFresh No CheckConc Is the this compound concentration optimal? CheckStock->CheckConc Yes DoseResponse Perform a dose-response curve CheckConc->DoseResponse No CheckVDR Does the cell line express VDR? CheckConc->CheckVDR Yes ValidateVDR Validate VDR expression (qPCR/Western) CheckVDR->ValidateVDR Unsure CheckSolvent Is the vehicle control included? CheckVDR->CheckSolvent Yes AddControl Include a vehicle control in the experiment CheckSolvent->AddControl No Other Investigate other factors: - Cell health - Assay interference CheckSolvent->Other Yes

Caption: A troubleshooting decision tree for inconsistent this compound assay results.

References

Technical Support Center: Refining VrD2 Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VrD2, a novel Vitamin D analogue, in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Question: My this compound formulation appears cloudy or precipitated. What should I do?

Answer:

This compound, like many Vitamin D analogues, can be prone to precipitation, especially in aqueous solutions. Here are some steps to troubleshoot this issue:

  • Solvent Selection: Ensure you are using a suitable solvent. For many Vitamin D analogues, organic solvents like ethanol or DMSO are used initially, followed by dilution in a vehicle appropriate for animal administration, such as corn oil or a specialized formulation.

  • Co-solvents and Surfactants: Consider the use of co-solvents (e.g., propylene glycol) or surfactants (e.g., Cremophor EL) to improve solubility and stability in your final formulation.

  • pH Adjustment: The pH of your formulation can significantly impact the solubility of this compound. Experiment with adjusting the pH to see if it improves solubility, but be mindful of the physiological compatibility of the final formulation.

  • Temperature: Some formulations may require gentle warming to aid dissolution. However, be cautious as excessive heat can degrade the compound.

  • Fresh Preparation: Due to potential stability issues, it is often best to prepare the this compound formulation fresh before each experiment.

Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models after this compound administration. How can I mitigate this?

Answer:

Toxicity can be a concern with potent Vitamin D analogues. Here are some strategies to address this:

  • Dose-Response Study: If you haven't already, conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and gradually escalate to find a dose that is effective without causing significant toxicity.

  • Route of Administration: The route of administration can influence toxicity. If you are using a systemic route like intraperitoneal (IP) injection, consider a more localized or slower-release method like subcutaneous (SC) injection or a transdermal formulation.

  • Formulation Optimization: The vehicle used for delivery can impact toxicity. For example, some organic solvents used to dissolve this compound can cause local irritation or systemic toxicity. Explore alternative, more biocompatible vehicles.

  • Monitoring Serum Calcium: A common side effect of Vitamin D analogues is hypercalcemia. Monitor serum calcium levels in your animals to ensure they are not reaching toxic levels.

Question: The in vivo efficacy of my this compound formulation is lower than expected based on in vitro data. What could be the reason?

Answer:

Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors related to drug delivery and metabolism:

  • Poor Bioavailability: this compound may have poor absorption and bioavailability when administered in vivo. The formulation may not be releasing the compound effectively, or it may be rapidly metabolized and cleared from circulation. Consider reformulating to enhance absorption.

  • Instability: this compound might be unstable in the physiological environment. This could be due to enzymatic degradation or pH-mediated breakdown. Stability studies of your formulation in plasma or simulated gastric/intestinal fluids can provide insights.

  • Off-Target Effects: The compound might be distributing to tissues other than the target organ, leading to a lower concentration at the site of action.

  • Dosing Regimen: The frequency and timing of administration might not be optimal. A pharmacokinetic study to determine the half-life of this compound in your animal model can help in designing a more effective dosing schedule.

Frequently Asked Questions (FAQs)

Question: What are the common delivery vehicles for Vitamin D analogues like this compound in animal models?

Answer:

Commonly used vehicles include:

  • Oils: Corn oil, peanut oil, and sesame oil are frequently used for lipophilic compounds like Vitamin D analogues.

  • Aqueous solutions with solubilizing agents: For some applications, aqueous-based formulations are necessary. These often require the use of co-solvents (e.g., ethanol, propylene glycol) and non-ionic surfactants (e.g., Tween 80, Cremophor EL) to ensure the compound remains in solution.

  • Microencapsulation and Nanoparticles: To improve stability and control release, this compound can be encapsulated in microparticles or nanoparticles.[1]

  • Topical Formulations: For dermatological studies, this compound can be incorporated into creams or ointments for transdermal delivery.[2][3]

Question: How should I store my this compound compound and its formulations?

Answer:

Vitamin D analogues are often sensitive to light, heat, and oxidation.

  • Compound: Store the pure this compound compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Formulations: Oil-based formulations are generally more stable than aqueous ones. It is recommended to prepare formulations fresh. If storage is necessary, store them in airtight containers, protected from light, at 4°C. Conduct stability tests to determine the shelf-life of your specific formulation.[2]

Question: What is the primary signaling pathway for Vitamin D analogues like this compound?

Answer:

This compound, as a Vitamin D analogue, is expected to exert its effects primarily through the Vitamin D receptor (VDR), a nuclear receptor.[4] Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[7]

Data Presentation

Table 1: Recommended Starting Doses for Vitamin D Analogues in Rodent Models

Animal ModelRoute of AdministrationRecommended Starting Dose RangeReference
MouseSubcutaneous (SC)0.1 - 1.0 µg/kg[8]
MouseIntraperitoneal (IP)0.05 - 0.5 µg/kg[9]
RatOral Gavage0.5 - 5.0 µg/kg[1]

Note: These are general recommendations. The optimal dose for this compound must be determined experimentally.

Table 2: Common Formulation Components for Lipophilic Compounds

Component TypeExampleTypical Concentration RangePurpose
Vehicle (Oil)Corn Oil90-99%Primary solvent and delivery vehicle
Co-solventEthanol1-10%To aid initial dissolution
SurfactantTween 800.1-5%To improve solubility and stability in aqueous environments
AntioxidantButylated hydroxytoluene (BHT)0.01-0.1%To prevent oxidative degradation

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Subcutaneous Injection

  • Materials: this compound compound, sterile corn oil, sterile ethanol, sterile glass vials, vortex mixer, sonicator.

  • Procedure:

    • In a sterile vial, dissolve the required amount of this compound in a small volume of ethanol (e.g., 5-10% of the final volume).

    • Vortex or sonicate gently until the this compound is completely dissolved.

    • Add sterile corn oil to reach the final desired concentration.

    • Vortex thoroughly to ensure a homogenous solution.

    • Prepare this formulation fresh on the day of the experiment.

Protocol 2: Subcutaneous Injection in Mice [8][9][10]

  • Restraint: Restrain the mouse by grasping the loose skin at the scruff of the neck.[9]

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[8]

  • Procedure:

    • Create a "tent" of skin by lifting the scruff.

    • Insert a 25-27 gauge needle, bevel up, at the base of the tented skin, parallel to the body.[11]

    • Gently pull back on the syringe plunger to ensure you have not entered a blood vessel.

    • Inject the formulation slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Alternate injection sites if multiple injections are required over time.[12]

Mandatory Visualization

VrD2_Signaling_Pathway cluster_cell Target Cell This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds VDR_RXR_complex VDR-RXR-VrD2 Complex VDR->VDR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to DNA DNA mRNA mRNA VDRE->mRNA Initiates Transcription Protein Target Proteins mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: this compound signaling pathway via the Vitamin D Receptor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_results Results Formulation This compound Formulation Administration This compound Administration (e.g., SC) Formulation->Administration Animal_Prep Animal Model Preparation Animal_Prep->Administration Monitoring Monitor for Toxicity & Efficacy Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Analysis Pharmacokinetic & Pharmacodynamic Analysis Sample_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Minimizing Off-Target Effects of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific agent "VrD2" was not identifiable as a therapeutic molecule in the provided context. The following guide provides general strategies and troubleshooting for minimizing off-target effects of a hypothetical therapeutic agent, referred to as "Agent X." The principles and protocols described are broadly applicable to drug development and research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Off-target effects occur when a therapeutic agent, such as Agent X, interacts with unintended molecules or pathways in the body.[1] These unintended interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, potentially compromising the safety and efficacy of the treatment.[1] Minimizing off-target effects is a critical aspect of drug development to ensure patient safety and achieve the desired therapeutic outcome.[1]

Q2: How can we predict potential off-target effects of Agent X early in development?

Predicting off-target effects early is crucial. Several computational and experimental approaches can be employed:

  • Computational Modeling: Utilize molecular docking and sequence homology analysis to predict potential off-target binding sites based on the structure of Agent X and known protein structures.[1]

  • High-Throughput Screening (HTS): Screen Agent X against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions.[1]

  • Phenotypic Screening: Assess the effects of Agent X on various cell lines to uncover unexpected cellular responses.[1]

Q3: What are the primary strategies to reduce the off-target effects of Agent X?

Minimizing off-target effects involves a multi-faceted approach:

  • Rational Drug Design: Modify the chemical structure of Agent X to improve its selectivity for the intended target.[1] This can involve computational chemistry and structure-activity relationship (SAR) studies.

  • Dose Optimization: Determine the lowest effective dose of Agent X that achieves the desired therapeutic effect while minimizing engagement with off-targets.

  • Targeted Delivery: Employ drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticles, to concentrate Agent X at the site of action and reduce systemic exposure.[2]

Troubleshooting Guides

Issue 1: High incidence of off-target activity observed in preclinical models.
Possible Cause Troubleshooting Step Expected Outcome
Poor target selectivity of Agent X.1. Perform comprehensive in vitro profiling: Screen Agent X against a broad panel of kinases, GPCRs, and other relevant protein families. 2. Initiate a medicinal chemistry campaign: Synthesize and test analogs of Agent X to improve selectivity.Identification of specific off-targets and development of a more selective lead compound.
Suboptimal dosing regimen.1. Conduct dose-response studies: Determine the EC50 for on-target activity and the IC50 for the most prominent off-target effects. 2. Evaluate different administration routes and schedules: Assess how pharmacokinetics influences on- and off-target engagement.An optimized dosing strategy that maximizes the therapeutic window.
Issue 2: Unexpected toxicity in in vivo studies despite good in vitro selectivity.
Possible Cause Troubleshooting Step Expected Outcome
Metabolites of Agent X have off-target activity.1. Metabolite Identification Studies: Use techniques like mass spectrometry to identify the major metabolites of Agent X in liver microsomes or in plasma from treated animals. 2. Screen Metabolites: Synthesize and test the identified metabolites for activity against the primary target and a panel of off-targets.Understanding whether the toxicity is mediated by the parent compound or its metabolites, guiding further chemical modifications.
Agent X perturbs a critical signaling pathway.1. Global Omics Analysis: Perform transcriptomic (RNA-seq) or proteomic analysis of tissues from treated animals to identify perturbed pathways. 2. Pathway Deconvolution: Use bioinformatics tools to analyze the data and generate hypotheses about the mechanism of toxicity.Insight into the molecular mechanisms underlying the observed toxicity.

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening using a Kinase Panel

Objective: To assess the selectivity of Agent X by screening it against a panel of human kinases.

Methodology:

  • Prepare a stock solution of Agent X in DMSO.

  • Perform serial dilutions of Agent X to create a concentration range for testing (e.g., 10 µM to 1 nM).

  • Utilize a commercial kinase panel assay (e.g., radiometric or fluorescence-based) that includes a broad representation of the human kinome.

  • In a multi-well plate, incubate each kinase with its specific substrate and ATP, in the presence of varying concentrations of Agent X or vehicle control (DMSO).

  • After the incubation period, quantify the kinase activity according to the assay manufacturer's instructions.

  • Calculate the percent inhibition of each kinase at each concentration of Agent X.

  • Determine the IC50 value for any kinase that shows significant inhibition.

Data Presentation:

Kinase TargetIC50 of Agent X (nM)IC50 of Control Compound (nM)
On-Target Kinase1510
Off-Target Kinase 11,200>10,000
Off-Target Kinase 25,500>10,000
Off-Target Kinase 3>10,000>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that Agent X binds to its intended target in a cellular context.

Methodology:

  • Culture cells that express the target protein to 80% confluency.

  • Treat the cells with Agent X or a vehicle control for a specified time.

  • Harvest the cells, lyse them, and separate the soluble fraction by centrifugation.

  • Aliquot the soluble lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot or ELISA.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of Agent X indicates target engagement.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Agent X Agent X Target Receptor Target Receptor Agent X->Target Receptor Off-Target Receptor Off-Target Receptor Agent X->Off-Target Receptor Downstream Effector 1 Downstream Effector 1 Target Receptor->Downstream Effector 1 Therapeutic Effect Therapeutic Effect Downstream Effector 1->Therapeutic Effect Downstream Effector 2 Downstream Effector 2 Off-Target Receptor->Downstream Effector 2 Adverse Effect Adverse Effect Downstream Effector 2->Adverse Effect

Caption: On-target vs. off-target signaling pathways for Agent X.

Experimental_Workflow cluster_screening Off-Target Identification cluster_validation Validation & Optimization Computational_Screening Computational Screening In_Vitro_Assays In Vitro Assays Computational_Screening->In_Vitro_Assays HTS High-Throughput Screening HTS->In_Vitro_Assays Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->In_Vitro_Assays CETSA CETSA In_Vitro_Assays->CETSA Lead_Optimization Lead Optimization CETSA->Lead_Optimization Lead_Optimization->Computational_Screening Iterative Improvement

Caption: Workflow for identifying and minimizing off-target effects.

References

VrD2 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered in Vitamin D Receptor (VDR) research. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in VDR experiments?

A1: Variability in VDR experiments can arise from several factors, including:

  • Genetic Polymorphisms: The VDR gene has numerous single nucleotide polymorphisms (SNPs), such as ApaI, BsmI, TaqI, and FokI, which can alter VDR expression, stability, and function, leading to varied responses to vitamin D supplementation and influencing experimental outcomes.

  • Assay-Dependent Variability: Different assay types exhibit varying levels of precision. For instance, immunoassays for vitamin D, a key ligand for VDR, are known for high variability in their ability to accurately measure different forms of vitamin D, potentially leading to misinterpretation of VDR activation status.

  • Cell Culture Conditions: Factors such as cell line authenticity, passage number, confluency, and serum batch can significantly impact VDR expression levels and signaling activity.

  • Reagent Quality: The quality and specificity of antibodies used in techniques like ELISA and Chromatin Immunoprecipitation (ChIP) are critical. Poor antibody performance is a major contributor to inconsistent results.

  • Ligand Stability: The active form of vitamin D, calcitriol (1,25(OH)₂D₃), is sensitive to light and temperature. Improper handling and storage can lead to degradation and reduced VDR activation.

Q2: How do VDR genetic polymorphisms affect experimental reproducibility?

A2: VDR polymorphisms can introduce significant variability between individuals and even between different cell lines, impacting reproducibility. For example, the FokI polymorphism results in a VDR protein that is three amino acids shorter, which may alter its transcriptional activity. When conducting experiments, it is crucial to be aware of the VDR genotype of the cell lines or patient samples being used, as this can influence the response to vitamin D treatment. For reproducible results, it is recommended to use cell lines with a known and consistent VDR genotype or to genotype patient samples.

Q3: What is the difference between genomic and non-genomic VDR signaling?

A3: VDR mediates its effects through two main pathways:

  • Genomic Signaling: This is the classical pathway where VDR, upon binding to its ligand (calcitriol), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences called Vitamin D Response Elements (VDREs) to regulate the transcription of target genes. This process is relatively slow, taking hours to days.

  • Non-Genomic Signaling: This involves rapid, non-transcriptional effects that are initiated within seconds to minutes of ligand binding. These actions are often mediated by a membrane-associated VDR and can involve the activation of various intracellular signaling cascades, such as those involving protein kinase C and MAP kinases.

Troubleshooting Guides

Immunoassays (ELISA)

Q: My VDR ELISA is showing high background or no signal. What are the possible causes and solutions?

A: High background or a lack of signal in a VDR ELISA can be due to several factors. The following table outlines common issues and their solutions.

Problem Possible Cause Solution
No Signal / Low OD Value Inactive reagents (e.g., substrate, HRP conjugate).Check the expiration dates and proper storage of all reagents. Test the activity of the HRP conjugate and substrate independently.
Incorrect antibody concentration.Optimize the concentration of the primary and/or secondary antibodies.
Insufficient incubation time or incorrect temperature.Ensure that all incubation steps are performed for the recommended duration and at the specified temperature.
High Background Insufficient washing.Increase the number of wash steps and ensure that the wells are completely emptied between washes.
High concentration of detection antibody or HRP conjugate.Titrate the detection antibody and HRP conjugate to find the optimal concentration that gives a good signal-to-noise ratio.
Cross-reactivity of antibodies.Use highly specific monoclonal antibodies. Include appropriate negative controls to assess non-specific binding.
Poor Standard Curve Improper standard preparation.Reconstitute and dilute the standards carefully according to the protocol. Use fresh standards for each assay.
Pipetting errors.Use calibrated pipettes and be consistent with your pipetting technique.
Chromatin Immunoprecipitation (ChIP)

Q: I am having trouble detecting VDR binding to a known target gene using ChIP-qPCR. What could be going wrong?

A: Failure to detect VDR binding in a ChIP experiment can be a complex issue. The workflow diagram below illustrates the critical steps, followed by a troubleshooting table.

experimental_workflow ChIP-qPCR Workflow for VDR cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_dna_purification DNA Purification & Analysis Crosslinking 1. Crosslinking (Formaldehyde) Cell_Lysis 2. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 3. Chromatin Shearing (Sonication/Enzymatic) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation with anti-VDR antibody Chromatin_Shearing->Immunoprecipitation Washing 5. Washing to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elution of Chromatin Washing->Elution Reverse_Crosslinking 7. Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification qPCR 9. qPCR Analysis DNA_Purification->qPCR

Caption: A simplified workflow for a VDR ChIP-qPCR experiment.

Problem Possible Cause Solution
Low DNA Yield Inefficient crosslinking.Optimize the formaldehyde concentration and incubation time.
Incomplete cell lysis.Ensure complete cell lysis by using the appropriate buffer and checking under a microscope.
Over-sonication leading to DNA degradation.Optimize sonication conditions to achieve the desired fragment size (200-1000 bp) without excessive shearing.
High Background Non-specific antibody binding.Use a high-quality, ChIP-grade VDR antibody. Include an isotype-matched IgG control in your experiment.
Insufficient washing.Increase the number and stringency of wash steps after immunoprecipitation.
No Enrichment of Target Gene VDR is not bound to the target gene under your experimental conditions.Ensure that the cells have been treated with a VDR ligand (e.g., calcitriol) for a sufficient amount of time to induce binding.
Poor antibody quality.Validate your VDR antibody for ChIP by performing a dot blot or western blot.
Incorrect primer design for qPCR.Design and validate primers that amplify a region of the target gene known to contain a VDRE.

Data Presentation

Table 1: Representative Variability in VDR Immunoassays
Assay Type Parameter Reported Variability Reference
VDR ELISA KitIntra-assay Variation< 5%[1]
VDR ELISA KitInter-assay Variation5% - 25%[1]
Commercial Vitamin D ImmunoassaysDiscrepancies in total Vitamin D concentrationsHigh variability between different commercial kits[2]

Experimental Protocols

Protocol 1: VDR Reporter Gene Assay

This protocol outlines a general procedure for measuring VDR activation using a luciferase reporter gene assay.

1. Cell Culture and Transfection:

  • Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
  • Co-transfect the cells with a VDR expression plasmid (if the cells do not endogenously express sufficient VDR), a luciferase reporter plasmid containing VDREs upstream of the luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization. Use a suitable transfection reagent according to the manufacturer's instructions.

2. Ligand Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing the VDR ligand (e.g., calcitriol) at various concentrations. Include a vehicle control (e.g., DMSO or ethanol).
  • Incubate the cells for 18-24 hours.

3. Luciferase Assay:

  • Lyse the cells using the lysis buffer provided with your dual-luciferase assay kit.
  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's protocol.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
  • Plot the normalized luciferase activity against the ligand concentration to generate a dose-response curve.

Mandatory Visualization

VDR Signaling Pathway

vdr_signaling_pathway Canonical VDR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD Vitamin D3 (Calcitriol) VDR VDR VitaminD->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: The canonical genomic signaling pathway of the Vitamin D Receptor (VDR).

References

Adjusting VrD2 concentration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VrD2 (1,25-dihydroxyvitamin D2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the biologically active form of vitamin D2. Its primary mechanism of action is to regulate gene expression by binding to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon binding to this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling pathway influences a wide range of cellular processes, including calcium and phosphate metabolism, cell growth and differentiation, and immune function.

Q2: What is the difference between 1,25-dihydroxyvitamin D2 (this compound) and 1,25-dihydroxyvitamin D3 (Calcitriol)?

This compound (ergocalciferol-derived) and Calcitriol (cholecalciferol-derived) are the active forms of vitamin D2 and D3, respectively. They are structurally very similar and both bind to and activate the VDR to exert their biological effects. In many experimental contexts, they are used interchangeably, and their potencies are often considered comparable. However, it is always recommended to empirically determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound for my experiments?

This compound is a lipophilic molecule. For in vitro experiments, it is typically dissolved in a solvent such as ethanol or DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to minimize degradation. When preparing working solutions, dilute the stock in your cell culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

Scenario 1: No observable effect after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration The concentration of this compound may be too low to elicit a response in your specific cell type. Perform a dose-response experiment to determine the optimal concentration.
Cell Line Insensitivity The cell line you are using may have low or no expression of the Vitamin D Receptor (VDR). Verify VDR expression in your cells using techniques like qPCR or Western blotting.
Incorrect Vehicle Control The vehicle (e.g., ethanol, DMSO) used to dissolve this compound may be affecting the cells. Ensure you are using a proper vehicle control (cells treated with the same concentration of the vehicle as the this compound-treated cells).
Degraded this compound Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Use a fresh aliquot of this compound and ensure proper storage conditions.
Short Incubation Time The duration of this compound treatment may be insufficient to observe a biological response. Perform a time-course experiment to determine the optimal incubation time.

Scenario 2: High cell death observed after this compound treatment.

Possible Cause Troubleshooting Step
This compound Concentration Too High High concentrations of this compound can induce apoptosis in some cell types. Perform a dose-response experiment to identify a non-toxic, effective concentration.
Solvent Toxicity The concentration of the solvent (e.g., ethanol, DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%).
Synergistic Effects with Media Components Components in your cell culture media may be interacting with this compound to cause toxicity. Review your media composition and consider using a simpler, defined medium for your experiments if possible.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. The following table summarizes typical concentration ranges reported in the literature for in vitro studies.

Cell Type Biological Effect Typical Concentration Range Reference
Human Myeloid Leukemia Cells (HL-60, NB-4, THP-1)Inhibition of proliferation, induction of cell cycle arrest and differentiation2.4 - 5.8 x 10⁻⁹ M[1]
Human Myeloma Cells (NCI-H929)Inhibition of proliferation, induction of apoptosisED₅₀ of 2.0 x 10⁻¹⁰ M[1]
Human Colon Cancer Cells (HT-29, SW837)Inhibition of proliferationED₅₀ of 1.7 x 10⁻⁸ M and 3.2 x 10⁻⁸ M, respectively[1]
Human Primary MyoblastsIncreased VDR mRNA expression1 nM[2]
Human Natural Killer Cells (developing from HSCs)Impaired development10 nM[3]
Human U87 Glioblastoma CellsIncreased TPH2 mRNA10 nM[4]
Rat Serotonergic RN46A-B14 CellsIncreased TPH2 mRNA10 nM[4]
Human Peripheral Blood Mononuclear Cells (PBMCs)Modulation of gene expressionEC₅₀ of ~295 nM for 1,25(OH)₂D₂[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines a general method for determining the effective concentration of this compound for a specific biological response, such as inhibition of cell proliferation, using a colorimetric assay like MTT or a fluorescence-based assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common starting range is from 10⁻¹¹ M to 10⁻⁶ M. Remember to prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the cells for a period appropriate for the biological endpoint you are measuring (e.g., 24, 48, or 72 hours for proliferation assays).

  • Assay: Perform your chosen cell viability or proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Plot the measured response (e.g., absorbance, fluorescence) against the log of the this compound concentration. This will generate a dose-response curve from which you can determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: Vitamin D Receptor (VDR) Activation Reporter Gene Assay

This protocol is for assessing the activation of the VDR by this compound using a reporter gene system.

  • Cell Transfection: Co-transfect your cells with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter. A control plasmid (e.g., expressing β-galactosidase) should also be co-transfected to normalize for transfection efficiency.

  • Cell Seeding: After transfection, seed the cells into a 96-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase activity to the activity of the control reporter (e.g., β-galactosidase).

  • Data Analysis: Plot the normalized reporter activity against the this compound concentration to determine the dose-dependent activation of the VDR.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus VrD2_ext This compound (1,25(OH)2D2) VDR_cyt VDR VrD2_ext->VDR_cyt Binds VDR_nuc VDR VDR_cyt->VDR_nuc Translocates RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc VDR_RXR_complex VDR-RXR Heterodimer VDR_nuc->VDR_RXR_complex RXR_nuc->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Determine Optimal This compound Concentration seed_cells 1. Seed Cells in 96-well Plate start->seed_cells prepare_dilutions 2. Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells 3. Treat Cells with This compound and Vehicle prepare_dilutions->treat_cells incubate 4. Incubate for Defined Period treat_cells->incubate assay 5. Perform Viability/ Proliferation Assay incubate->assay analyze 6. Analyze Data: Plot Dose-Response Curve assay->analyze determine_ec50 7. Determine EC50 analyze->determine_ec50 end End: Optimal Concentration Identified determine_ec50->end

Caption: Dose-Response Experimental Workflow.

Troubleshooting_Logic start Issue: No Response to this compound q1 Is VDR expressed in your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you performed a dose-response experiment? a1_yes->q2 check_vdr Action: Check VDR Expression (qPCR/Western) a1_no->check_vdr a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your this compound stock and vehicle control valid? a2_yes->q3 perform_dose_response Action: Perform Dose-Response (e.g., 10⁻¹¹ to 10⁻⁶ M) a2_no->perform_dose_response a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution Consider Time-Course Experiment a3_yes->solution check_reagents Action: Use Fresh Aliquot, Verify Vehicle Control a3_no->check_reagents

Caption: Troubleshooting Logic for No Response.

References

Validation & Comparative

Comparative Efficacy Analysis: Spiperone vs. Haloperidol at the Dopamine D₂ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two prominent antagonists of the Dopamine D₂ receptor (D₂R), Spiperone and Haloperidol. Both compounds are widely utilized in neuroscience research and have been pivotal in the development of antipsychotic medications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, functional activities, and the experimental methodologies used for their characterization.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional efficacy (IC₅₀) of Spiperone and Haloperidol for the Dopamine D₂ receptor. These values are compiled from various studies and represent the inhibitory potency of these compounds. It is important to note that absolute values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Table 1: Dopamine D₂ Receptor Binding Affinity (Ki)

CompoundKᵢ (nM)RadioligandCell/Tissue TypeReference
Spiperone~0.06[³H]spiperoneD₂ Receptor expressing cells[1]
Spiperone1-10¹²⁵I-spiperoneRat Corpus Striatum[2]
Haloperidol0.517[³H]spiperoneHuman D₂L receptor-expressing CHO cells[3]
Haloperidol0.66 - 2.84Not SpecifiedNot Specified[4]

Table 2: Functional Efficacy at the Dopamine D₂ Receptor

CompoundAssay TypeParameterValue (nM)Reference
SpiperoneInhibition of [³⁵S]GTPγS bindingIC₅₀Not explicitly stated, but potent inhibition observed
HaloperidolInhibition of dopamine-stimulated [³⁵S]GTPγS bindingIC₅₀Not explicitly stated, but potent antagonism shown[5]
HaloperidolInhibition of β-arrestin-2 translocationIC₅₀Potent antagonism observed[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the efficacy of compounds targeting G-protein coupled receptors like the D₂ receptor.

This assay is employed to determine the binding affinity of a compound for a specific receptor.

  • Objective: To quantify the affinity (Kᵢ) of Spiperone and Haloperidol for the Dopamine D₂ receptor.

  • Materials:

    • Cell membranes expressing the human Dopamine D₂L receptor (e.g., from CHO cells).[3]

    • Radioligand: [³H]-spiperone (final concentration 0.5 nM).[3]

    • Test compounds: Spiperone and Haloperidol at various concentrations (e.g., 0.1-10000 nM).[3]

    • Assay Buffer.

    • Wash Buffer.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Incubate the cell membrane preparations with the radioligand ([³H]-spiperone) and varying concentrations of the unlabeled test compound (Spiperone or Haloperidol).[3]

    • Incubations are typically carried out for 60 minutes at room temperature.[3]

    • To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM Spiperone) is used in a parallel set of incubations.[3]

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]

This functional assay measures the activation of G-proteins coupled to a receptor, providing a measure of agonist or inverse agonist activity.

  • Objective: To assess the functional effect of Spiperone and Haloperidol on D₂ receptor-mediated G-protein activation.

  • Materials:

    • Cell membranes expressing the Dopamine D₂ receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • Test compounds (Spiperone and Haloperidol).

    • Assay Buffer.

  • Procedure:

    • Pre-incubate the cell membranes with the test compound (Spiperone or Haloperidol) and GDP in the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the reaction mixture to allow for the binding of [³⁵S]GTPγS to the G-proteins upon receptor activation (or to measure the inhibition of basal activity for inverse agonists).

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • For antagonists, the assay is typically run in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine its IC₅₀.

    • For inverse agonists, the ability of the compound to decrease the basal (agonist-independent) [³⁵S]GTPγS binding is measured.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the Dopamine D₂ receptor and the general workflows for the experimental protocols described above.

D2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates Spiperone Spiperone/ Haloperidol Spiperone->D2R Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D₂ Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (D₂R) - Radioligand ([³H]Spiperone) - Test Compound (Spiperone/Haloperidol) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

GTP_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (D₂R) - [³⁵S]GTPγS - GDP - Test Compound start->prep pre_incubate Pre-incubate Membranes with Test Compound and GDP prep->pre_incubate initiate Initiate Reaction with [³⁵S]GTPγS pre_incubate->initiate incubate Incubate to Allow [³⁵S]GTPγS Binding initiate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC₅₀ or - Measure Inverse Agonism count->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

References

Validating the Mechanism of Action of Vitamin D Receptor Agon's: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Vitamin D Receptor (VDR) agonists, detailing their mechanism of action and performance based on experimental data. The information is intended to assist researchers and drug development professionals in evaluating and selecting appropriate compounds for their studies.

Introduction to Vitamin D Receptor (VDR) Agonists

Vitamin D Receptor (VDR) agonists are a class of molecules that bind to and activate the Vitamin D Receptor, a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Upon activation, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

VDR agonists are therapeutically important for treating conditions such as secondary hyperparathyroidism in patients with chronic kidney disease (CKD), psoriasis, and certain types of cancer.[2][3] The primary therapeutic effect in CKD is the suppression of parathyroid hormone (PTH) secretion.[4] However, a significant side effect of many VDR agonists is hypercalcemia, an excess of calcium in the blood.[5] This has led to the development of second-generation "selective" VDR agonists that aim to minimize calcemic effects while retaining potent PTH suppression activity.[6]

This guide compares the performance of several key VDR agonists:

  • Calcitriol: The biologically active form of Vitamin D3, considered a non-selective VDR agonist.

  • Paricalcitol: A selective VDR agonist.

  • Maxacalcitol: Another selective VDR agonist.

  • Calcipotriol: A VDR agonist primarily used in the topical treatment of psoriasis.

  • VS-105: A newer, novel VDR agonist.

Comparative Performance of VDR Agonists

The performance of VDR agonists can be evaluated based on several key parameters, including their binding affinity to the VDR, their potency in activating VDR-mediated gene transcription, and their clinical efficacy in suppressing PTH, as well as their side-effect profile, particularly concerning serum calcium and phosphate levels.

Quantitative Data Summary

The following tables summarize the available quantitative data for the compared VDR agonists.

Table 1: Comparative Binding Affinity and Transcriptional Potency of VDR Agonists

VDR AgonistRelative Binding Affinity (vs. Calcitriol)EC50 (nM) in Reporter Gene AssaySource(s)
Calcitriol100%0.1 - 1[7]
Paricalcitol~80%~1[5]
Maxacalcitol~100%~1[7]
Calcipotriol~100%~0.1[8]
SecalciferolLower than Calcitriol150[7]

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Table 2: Comparative Efficacy in PTH Suppression and Effects on Serum Calcium and Phosphate

VDR AgonistPTH SuppressionEffect on Serum CalciumEffect on Serum PhosphateSource(s)
CalcitriolHighHighHigh[9]
ParicalcitolHighLow to ModerateLow to Moderate[4][5]
VS-105HighLowLow[5]

Signaling Pathways and Experimental Workflows

VDR Signaling Pathway

The binding of a VDR agonist to the Vitamin D Receptor initiates a cascade of events leading to the regulation of target gene expression.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_agonist VDR Agonist VDR VDR VDR_agonist->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Heterodimerizes with RXR RXR RXR->VDR_RXR_complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Biological_Response Biological Response (e.g., PTH Suppression) Protein->Biological_Response

Caption: VDR signaling pathway initiated by agonist binding.

Experimental Workflow: VDR Agonist Evaluation

A typical workflow for evaluating the mechanism of action of a potential VDR agonist involves a series of in vitro assays.

Experimental_Workflow cluster_workflow VDR Agonist Evaluation Workflow start Test Compound (Potential VDR Agonist) binding_assay Competitive Binding Assay start->binding_assay reporter_assay Reporter Gene Assay start->reporter_assay target_gene_expression Target Gene Expression Analysis (e.g., qPCR for PTH mRNA) start->target_gene_expression data_analysis Data Analysis binding_assay->data_analysis reporter_assay->data_analysis target_gene_expression->data_analysis conclusion Determine Binding Affinity (Ki), Potency (EC50), and Efficacy data_analysis->conclusion

Caption: Workflow for in vitro evaluation of VDR agonists.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Purified recombinant human VDR

  • Radiolabeled VDR agonist (e.g., [3H]-Calcitriol)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare dilutions: Create a series of dilutions of the unlabeled test compounds and the radiolabeled ligand in assay buffer.

  • Incubation: In a 96-well plate, add the purified VDR, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and VDR only) and non-specific binding (radioligand, VDR, and a high concentration of unlabeled calcitriol).

  • Equilibration: Incubate the plate at 4°C for 16-18 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6][10]

VDR-Mediated Reporter Gene Assay

This assay measures the potency (EC50) of a VDR agonist in activating VDR-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Expression vector for human VDR

  • Reporter vector containing a luciferase gene under the control of a VDRE-containing promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the mammalian cells in appropriate media. Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector using a suitable transfection reagent.

  • Cell Plating: After transfection, seed the cells into a 96-well plate and allow them to attach and recover.

  • Compound Treatment: Treat the cells with various concentrations of the VDR agonist test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for VDR activation and luciferase expression.[11]

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate. Measure the resulting luminescence using a luminometer.[12][13]

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[8][14]

Target Gene Expression Analysis (Example: PTH mRNA)

This assay confirms the effect of the VDR agonist on the expression of a known target gene, such as the parathyroid hormone (PTH) gene.

Materials:

  • Parathyroid cells or a suitable cell line expressing PTH

  • VDR agonist test compounds

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for PTH and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat parathyroid cells with various concentrations of the VDR agonist for a specified period.

  • RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, primers for PTH and a housekeeping gene, and a qPCR master mix.

  • Data Analysis: Determine the relative expression of PTH mRNA normalized to the housekeeping gene using the ΔΔCt method. This will show the dose-dependent effect of the VDR agonist on PTH gene expression.[5]

References

Comparative Analysis of Vitamin D2 (Ergocalciferol) and its Analogues in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Vitamin D2 (VrD2 or ergocalciferol) and its principal analogues, including Vitamin D3 (cholecalciferol), calcitriol, and paricalcitol. The information presented is intended to support researchers and professionals in the field of drug development in making informed decisions by providing objective performance comparisons backed by experimental data.

Performance and Efficacy: A Quantitative Overview

The biological effects of Vitamin D2 and its analogues are primarily mediated through the Vitamin D Receptor (VDR). The affinity of these compounds for the VDR, along with their pharmacokinetic profiles, largely determines their potency and therapeutic utility. The following table summarizes key quantitative data for a comparative assessment.

CompoundCommon NameVDR Binding Affinity (Relative to Calcitriol)Circulating Half-life of 25(OH)DKey Therapeutic Uses
This compound ErgocalciferolLowerShorter (approx. 15 days for 25(OH)D2)[1]Vitamin D deficiency, Hypoparathyroidism
Vitamin D3 CholecalciferolLowerLonger (approx. 15 days for 25(OH)D3)[1]Vitamin D deficiency, Osteoporosis
Calcitriol 1α,25-dihydroxyvitamin D3100% (Reference)Short (hours)Secondary hyperparathyroidism in CKD, Hypocalcemia
Paricalcitol 19-nor-1α,25-dihydroxyvitamin D2Lower than CalcitriolShort (hours)Secondary hyperparathyroidism in CKD
Doxercalciferol 1α-hydroxyvitamin D2Prohormone, converted to active form-Secondary hyperparathyroidism in CKD

In-Depth Comparative Analysis

Vitamin D2 (Ergocalciferol) vs. Vitamin D3 (Cholecalciferol):

Clinical studies have consistently demonstrated that Vitamin D3 is more effective than Vitamin D2 at raising and maintaining serum 25-hydroxyvitamin D [25(OH)D] concentrations, the primary indicator of vitamin D status. This difference in efficacy is attributed to variations in their metabolism and binding to vitamin D-binding protein (VDBP). While both forms are used to treat vitamin D deficiency, Vitamin D3 is often the preferred choice for supplementation.

Calcitriol vs. Paricalcitol:

Both calcitriol, the active form of Vitamin D3, and paricalcitol, a synthetic analogue of Vitamin D2, are potent suppressors of parathyroid hormone (PTH) and are used in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). Clinical trials have shown that paricalcitol can reduce PTH levels with a lower incidence of hypercalcemia compared to calcitriol. This improved safety profile is a key advantage of paricalcitol in the long-term management of CKD patients.

Signaling Pathways and Experimental Workflows

The biological actions of Vitamin D2 and its analogues are initiated by their binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

Vitamin D Receptor (VDR) Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Vitamin D.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D Vitamin D (D2 or D3) VDBP Vitamin D-Binding Protein (VDBP) Vitamin_D->VDBP Transport in blood VDR_unbound Unbound VDR VDBP->VDR_unbound Release and entry into cell VDR_bound Ligand-Bound VDR VDR_unbound->VDR_bound Ligand Binding RXR_unbound Unbound RXR RXR_bound RXR VDR_RXR_complex VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binding to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiation of Transcription VDR_boundRXR_unbound VDR_boundRXR_unbound VDR_boundRXR_unbound->VDR_RXR_complex Heterodimerization

Caption: Classical genomic signaling pathway of Vitamin D.

Experimental Workflow for Comparative Efficacy Testing

The following diagram outlines a typical workflow for comparing the efficacy of Vitamin D analogues.

Experimental_Workflow cluster_assays Efficacy Assays Start Start: Select Analogues for Testing Cell_Culture Cell Culture (e.g., target cells expressing VDR) Start->Cell_Culture Treatment Treat cells with This compound and analogues at various concentrations Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Binding_Assay Competitive VDR Binding Assay Incubation->Binding_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for target genes) Incubation->Gene_Expression Functional_Assay Functional Assay (e.g., cell proliferation, alkaline phosphatase activity) Incubation->Functional_Assay Data_Analysis Data Analysis and Comparison of IC50/EC50 values Binding_Assay->Data_Analysis Gene_Expression->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Relative Potency and Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vitro efficacy testing of Vitamin D analogues.

Detailed Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound and its analogues to the VDR.

Materials:

  • Recombinant human VDR

  • Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃)

  • Unlabeled this compound and its analogues

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor ligands (this compound and its analogues).

  • In a 96-well plate, add a constant amount of recombinant VDR and radiolabeled calcitriol to each well.

  • Add the different concentrations of the unlabeled competitor ligands to the wells. Include a control with no competitor.

  • Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The lower the IC50, the higher the binding affinity.

Gene Expression Analysis using Real-Time Quantitative PCR (qPCR)

Objective: To measure the ability of this compound and its analogues to induce the expression of VDR target genes.

Materials:

  • Cell line expressing VDR (e.g., human osteosarcoma cells)

  • This compound and its analogues

  • Cell culture medium and reagents

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument and reagents (including primers for target genes like CYP24A1 and a housekeeping gene)

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound and its analogues for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target gene (e.g., CYP24A1, a known VDR target), and a housekeeping gene for normalization.

  • Analyze the qPCR data to determine the fold change in gene expression induced by each compound relative to the vehicle control.

  • Plot the fold change in gene expression against the concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

This guide provides a foundational comparative analysis of Vitamin D2 and its analogues. The presented data and protocols are intended to serve as a valuable resource for researchers in the field. The choice of a particular Vitamin D analogue for research or therapeutic development will depend on the specific application, considering factors such as desired potency, safety profile, and pharmacokinetic properties. Further investigation into the nuanced molecular interactions and downstream effects of these compounds will continue to advance our understanding and utilization of the Vitamin D endocrine system.

References

Cross-Validation of Vitamin D Receptor Agonist Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activity of Vitamin D Receptor (VDR) agonists, primarily focusing on Calcitriol (the active form of Vitamin D3) and its analogs, across a spectrum of cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on the efficacy of these compounds in different cancer types. Detailed experimental protocols for assessing cell viability and diagrams of the core signaling pathway and experimental workflow are included to support further research and drug development efforts.

Data Presentation: Comparative Anti-proliferative Activity of VDR Agonists

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Calcitriol and its analogs in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are a key metric for assessing the potency of an anticancer agent. The data has been compiled from multiple research articles to provide a broad overview.

Table 1: IC50 Values of Calcitriol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
B16-F10Melanoma0.24[1]
SK-BR-3Breast Cancer (HER2+)43.07 (mg/ml)[2]
BT-20Breast Cancer (Triple-Negative)10[3]
MDA-MB-468Breast Cancer (Triple-Negative)10[3]
MCF-7Breast Cancer (ER+)Varies (dose-dependent inhibition)[3][4]
T47DBreast Cancer (ER+)Varies (dose-dependent inhibition)[5]
HL-60LeukemiaVaries (dose-dependent inhibition)[5]

Note: The activity of Calcitriol can vary significantly between cell lines, and some studies report dose-dependent inhibition rather than a specific IC50 value[3][4][5]. The conversion for SK-BR-3 from mg/ml to µM would depend on the molecular weight of the specific Calcitriol analog used in that study.

Table 2: Comparative Anti-proliferative Activity of Calcitriol Analogs

AnalogCell LineCancer TypeActivity Compared to CalcitriolReference
PRI-1906HL-60, MCF-7, T47DLeukemia, Breast CancerStrongest antiproliferative activity[5]
Inecalcitol (TX-522)K-562Chronic Myeloid LeukemiaMore effective inhibitor of proliferation[6]
Various AnalogsSCC-25, FaDuHead and Neck Squamous Cell CarcinomaVaries by analog[7]

Experimental Protocols

A fundamental technique for determining the anti-proliferative activity of compounds like VDR agonists is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a VDR agonist inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • VDR agonist (e.g., Calcitriol)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the VDR agonist in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted VDR agonist to the respective wells. Include a vehicle control (medium with the same concentration of the VDR agonist's solvent, e.g., ethanol or DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of the VDR agonist compared to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the VDR agonist concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of Vitamin D Receptor (VDR)

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element VDR_RXR_complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Transcription->Biological_Effects

Caption: Genomic signaling pathway of the Vitamin D Receptor (VDR).

Experimental Workflow for Cross-Validation of VDR Agonist Activity

Experimental_Workflow Start Start Cell_Line_Selection Select a panel of diverse cancer cell lines Start->Cell_Line_Selection Cell_Culture Culture and maintain cell lines Cell_Line_Selection->Cell_Culture Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare serial dilutions of VDR agonist Treatment Treat cells with VDR agonist dilutions Compound_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Measure absorbance with a plate reader Viability_Assay->Data_Acquisition Data_Analysis Calculate % viability and determine IC50 values Data_Acquisition->Data_Analysis Comparison Compare IC50 values across different cell lines Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for assessing VDR agonist activity in cell lines.

References

Independent verification of VrD2 research findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of VRDN-002 Research for Thyroid Eye Disease

A comparative analysis of the emerging therapeutic landscape for Thyroid Eye Disease (TED), focusing on the next-generation anti-IGF-1R antibody, VRDN-002, and its relation to veligrotug (VRDN-001) and the approved therapy, teprotumumab.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available experimental data. The focus is on the independent verification of research findings concerning VRDN-002, a promising agent in development for Thyroid Eye Disease. Given that "VrD2" is likely a typographical error for VRDN-002, this document will proceed with the analysis of the latter.

VRDN-002 is a novel monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), engineered with half-life extension technology to allow for low-volume subcutaneous injections.[1][2][3] It is a follow-on candidate to the intravenously administered veligrotug (VRDN-001), which has demonstrated significant efficacy in clinical trials.[4] This guide will present a comparative overview of the clinical findings for veligrotug as a surrogate for the expected performance of the subcutaneous program, alongside data for the approved anti-IGF-1R therapy, teprotumumab.

Comparative Efficacy and Safety

The following tables summarize key quantitative data from clinical trials of veligrotug (VRDN-001) and teprotumumab in patients with Thyroid Eye Disease. This allows for an indirect comparison of their potential efficacy and safety profiles.

Table 1: Comparison of Efficacy in Active Thyroid Eye Disease

Efficacy EndpointVeligrotug (VRDN-001) - Phase 1/2 (at 6 weeks)Teprotumumab - Phase 3 (OPTIC) (at 24 weeks)
Proptosis Responder Rate (≥2 mm reduction) 71% (across all doses)[5]83%
Mean Reduction in Proptosis 2.3 mm (across all doses)[5]2.82 mm
Overall Responder Rate 67% (across all doses)[5]78%
Clinical Activity Score (CAS) of 0 or 1 62% (across all doses)[5]59%
Complete Resolution of Diplopia 54% (across all doses)[5]53%

Table 2: Comparison of Efficacy in Chronic Thyroid Eye Disease

Efficacy EndpointVeligrotug (VRDN-001) - THRIVE-2 (at 15 weeks)Teprotumumab - (in chronic/low activity TED) (at 24 weeks)
Proptosis Responder Rate (≥2 mm reduction) 56%[4]Not directly reported as responder rate
Mean Reduction in Proptosis 2.34 mm[4]2.41 mm[6]
Overall Responder Rate 56%[4]Not applicable
CAS of 0 or 1 54%[4]Not applicable (baseline CAS was low)
Diplopia Response 56%[4]Not a primary endpoint

Table 3: Safety and Tolerability Overview

Adverse EventsVeligrotug (VRDN-001)TeprotumumabVRDN-002 (in healthy volunteers)
Common Adverse Events Generally well-tolerated[4]Muscle spasms, nausea, alopecia, diarrhea, fatigue, hyperglycemia, hearing impairment[6][7]Transient and mild dizziness, headache, elevated blood pressure, hypotension[8]
Serious Adverse Events Low incidence of hearing impairment reported[9]Hearing impairment, hyperglycemia[6]No serious adverse events reported[8]

Experimental Protocols

Detailed methodologies are crucial for the independent assessment of research findings. Below are summaries of the key clinical trial protocols for veligrotug (VRDN-001) and VRDN-002.

Veligrotug (VRDN-001) Phase 3 Program (THRIVE and THRIVE-2)
  • Study Design: The THRIVE and THRIVE-2 trials are randomized, double-masked, placebo-controlled studies.[10][11]

  • Participant Population: THRIVE enrolled patients with active TED, while THRIVE-2 enrolled patients with chronic TED.[10][11] The mean time since TED onset in the THRIVE-2 trial was 69.8 months.[4]

  • Intervention: Patients were randomized to receive either veligrotug or placebo. The THRIVE-2 trial utilized a 5-dose treatment arm with infusions every three weeks.[11]

  • Primary Efficacy Endpoints: The primary endpoint for THRIVE-2 was the proptosis responder rate at week 15, defined as at least a 2 mm reduction in proptosis from baseline in the study eye without worsening in the fellow eye.[4]

  • Secondary Efficacy Endpoints: Key secondary endpoints included the mean change from baseline in proptosis, the overall responder rate, the proportion of patients with a Clinical Activity Score (CAS) of 0 or 1, and the diplopia responder rate.[4]

VRDN-002 Phase 1 First-in-Human Study
  • Study Design: A single ascending dose, randomized, placebo-controlled trial.[1][8]

  • Participant Population: Healthy adult volunteers.[8]

  • Intervention: Single intravenous infusion of VRDN-002 at doses of 3 mg/kg, 10 mg/kg, or 20 mg/kg, or placebo.[8]

  • Primary Assessments: The trial evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of VRDN-002.[1][8]

  • Key Pharmacokinetic Finding: VRDN-002 demonstrated an extended half-life of up to 43 days.[8]

  • Key Pharmacodynamic Finding: All doses of VRDN-002 led to rapid and sustained increases in serum IGF-1 levels, a biomarker for target engagement and IGF-1R inhibition.[8]

Visualizing the Mechanism and Workflow

To further clarify the scientific basis of VRDN-002 and the structure of its clinical evaluation, the following diagrams are provided.

IGF1R_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds & Activates Autoantibodies Autoantibodies (in TED) Autoantibodies->IGF1R Binds & Activates VRDN002 VRDN-002 VRDN002->IGF1R Binds & Blocks (Antagonist) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) IGF1R->Downstream Initiates Pathological Pathological Effects in TED: - Fibroblast Activation - Adipogenesis - Hyaluronan Production - Inflammation Downstream->Pathological

Caption: IGF-1R signaling pathway in TED and the mechanism of action of VRDN-002.

Clinical_Trial_Workflow cluster_Phase1 Phase 1 cluster_Phase3_Veligrotug Phase 3 (Veligrotug - Precursor) P1_Start Healthy Volunteers Recruited P1_Dosing Single Ascending IV Dose (3, 10, 20 mg/kg or Placebo) P1_Start->P1_Dosing P1_Assess Assess Safety, PK, PD P1_Dosing->P1_Assess P1_Outcome Established Safety & Extended Half-Life P1_Assess->P1_Outcome P3_Start Active & Chronic TED Patients Recruited P1_Outcome->P3_Start Informs Subcutaneous Program Development P3_Dosing Randomized IV Dosing vs. Placebo (e.g., 5 doses, 3 weeks apart) P3_Start->P3_Dosing P3_Assess Assess Efficacy (Proptosis, CAS, Diplopia) & Safety P3_Dosing->P3_Assess P3_Outcome Demonstrated Significant Improvement in Signs & Symptoms of TED P3_Assess->P3_Outcome

Caption: Simplified workflow of the clinical development for the VRDN-002 program.

References

Head-to-head comparison of VrD2 and [another technique]

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the term "VrD2." Following a comprehensive search of scientific and drug development literature, "this compound" does not correspond to a recognized technique, molecule, or drug candidate.

The search results included references to:

  • Virtual Reality (VR) in drug discovery, a computational tool for visualizing molecular interactions.

  • D2 dopamine receptors , a target for certain drugs.

  • VEGFR-2 , a receptor tyrosine kinase involved in angiogenesis and a target for cancer therapies.

  • Drug candidates with names containing "VRDN" such as VRDN-002 and VRDN-003 , which are in clinical development.

  • Preclinical services by companies such as TD2 .

Without a clear definition of "this compound," it is not possible to perform a head-to-head comparison with another technique. To proceed, please clarify the specific technique or technology you are referring to as "this compound." For example, are you referring to a specific drug, a mechanism of action, a signaling pathway, or a laboratory protocol?

Once the subject of the comparison is clearly identified, a detailed guide can be developed that includes quantitative data, experimental protocols, and the requested visualizations.

Benchmarking VrD2 Performance Against Known BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of the hypothetical inhibitor, VrD2, against the established BRAF V600E inhibitors, Vemurafenib and Dabrafenib. The data and protocols presented herein are compiled from publicly available information to offer an objective benchmark for researchers engaged in the development of novel kinase inhibitors.

Introduction to BRAF V600E and Targeted Inhibition

The B-Raf proto-oncogene, serine/threonine kinase (BRAF) is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF kinase and uncontrolled cell growth, a hallmark of approximately 50% of melanomas.[3][4] Vemurafenib and Dabrafenib are ATP-competitive inhibitors that selectively target the mutated BRAF V600E kinase, effectively halting the aberrant signaling cascade.[4][5][6] This guide will use these two well-characterized inhibitors as a benchmark to evaluate the performance of the novel hypothetical inhibitor, this compound.

Comparative Inhibitor Performance

The inhibitory activity of this compound, Vemurafenib, and Dabrafenib against the BRAF V600E mutant kinase is summarized below. The data for Vemurafenib and Dabrafenib are sourced from existing literature, while the values for this compound are hypothetical for comparative purposes.

InhibitorTargetIC50 (Biochemical Assay)Cell-Based Potency (EC50)
This compound BRAF V600E [Hypothetical Value, e.g., 5 nM] [Hypothetical Value, e.g., 50 nM]
VemurafenibBRAF V600E31 nM100 nM
DabrafenibBRAF V600E0.8 nM200 nM[5]

Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the direct inhibition of the purified kinase. EC50 (half-maximal effective concentration) in cell-based assays reflects the inhibitor's potency within a cellular context, accounting for factors like cell permeability and off-target effects.

Signaling Pathway Context

The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the point of intervention for BRAF inhibitors. Constitutive activation of BRAF V600E leads to downstream phosphorylation of MEK and ERK, promoting cell proliferation and survival.[5]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Inhibitors This compound, Vemurafenib, Dabrafenib Inhibitors->BRAF Inhibit Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

MAPK/ERK Signaling Pathway and BRAF Inhibition.

Experimental Protocols

The following protocols are standard methods for determining the inhibitory activity of kinase inhibitors.

Biochemical IC50 Determination (Kinase Activity Assay)

This assay quantifies the direct inhibitory effect of a compound on the purified BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

  • Substrate (e.g., inactive MEK1)

  • [γ-³²P]ATP or fluorescently labeled ATP analogue

  • Test compounds (this compound, Vemurafenib, Dabrafenib) serially diluted in DMSO

  • 96-well or 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In the assay plate, combine the kinase buffer, BRAF V600E enzyme, and the substrate.

  • Add the diluted test inhibitors to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Quantify the incorporation of the labeled phosphate into the substrate using a suitable detection method (scintillation counting or fluorescence).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell-Based EC50 Determination (Cell Proliferation Assay)

This assay measures the effect of the inhibitors on the proliferation of cancer cells harboring the BRAF V600E mutation.

Materials:

  • BRAF V600E mutant melanoma cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Vemurafenib, Dabrafenib) serially diluted in culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the BRAF V600E mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors in the complete culture medium.

  • Replace the existing medium with the medium containing the various concentrations of inhibitors. Include a no-inhibitor control.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for benchmarking a novel inhibitor against known standards.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound, Vemurafenib, Dabrafenib Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Prep->Biochemical_Assay Cell_Assay Cell Proliferation Assay (EC50 Determination) Compound_Prep->Cell_Assay Cell_Culture Culture BRAF V600E Melanoma Cells Cell_Culture->Cell_Assay Data_Collection Collect Raw Data (e.g., CPM, Luminescence) Biochemical_Assay->Data_Collection Cell_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc EC50_Calc Calculate EC50 Values Data_Collection->EC50_Calc Comparison Compare Performance Metrics IC50_Calc->Comparison EC50_Calc->Comparison

Workflow for Comparative Inhibitor Analysis.

References

Unable to Identify "VrD2" for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "VrD2" to conduct a statistical analysis of comparative studies, no specific drug, protein, technology, or experimental compound with this designation could be identified in the public domain. The search yielded results for related but distinct terms, including:

  • VRDN-002: A humanized monoclonal antibody in development by Viridian Therapeutics for the treatment of thyroid eye disease[1].

  • D2 Dopamine Receptor: A well-researched protein in the brain that is a target for various drugs, particularly antipsychotics[2][3].

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key target in anti-angiogenic cancer therapies[4].

  • Virtual Reality (VR): The search also returned numerous documents related to the use of virtual reality in medicine, drug discovery, and clinical trials[5][6][7][8][9].

  • TD2: An oncology-focused preclinical drug development service[10].

Without a clear identification of "this compound," it is not possible to gather the necessary comparative data, experimental protocols, and signaling pathways required to fulfill the request for a detailed comparison guide.

To proceed, please provide additional details to clarify the identity of "this compound." This may include:

  • The full name of the compound or technology.

  • The therapeutic area or field of research.

  • Any associated company, research institution, or publication.

  • Alternative names or acronyms.

Once "this compound" can be accurately identified, a thorough comparative analysis as per the original request can be initiated.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.